molecular formula C8H11NO3S B3058241 Ethanol,2-[(2-aminophenyl)sulfonyl]- CAS No. 88571-24-8

Ethanol,2-[(2-aminophenyl)sulfonyl]-

Cat. No.: B3058241
CAS No.: 88571-24-8
M. Wt: 201.25 g/mol
InChI Key: FGJSJUYBQKAJKT-UHFFFAOYSA-N
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Description

Ethanol,2-[(2-aminophenyl)sulfonyl]- is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol,2-[(2-aminophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol,2-[(2-aminophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJSJUYBQKAJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548846
Record name 2-(2-Aminobenzene-1-sulfonyl)ethan-1-ol
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Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88571-24-8
Record name 2-[(2-Aminophenyl)sulfonyl]ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=88571-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminobenzene-1-sulfonyl)ethan-1-ol
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Record name Ethanol, 2-[(2-aminophenyl)sulfonyl]
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Foundational & Exploratory

"Ethanol, 2-[(2-aminophenyl)sulfonyl]-" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Aminophenylsulfonyl Ethanols A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide addresses the chemical properties of "Ethanol, 2-[(aminophenyl)sulfonyl]-" compounds. Initial research indicates a significant lack of specific, publicly available data for the ortho- isomer, "Ethanol, 2-[(2-aminophenyl)sulfonyl]-". Consequently, this document focuses on the extensively studied and industrially significant meta- and para- isomers. The principles of synthesis, reactivity, and analysis discussed herein provide a robust framework for scientists working with any of these positional isomers.

Introduction: The Aminophenylsulfonyl Ethanol Family

The aminophenylsulfonyl ethanols are a class of organic compounds characterized by an aniline ring substituted with a β-hydroxyethyl sulfone group. The position of the amino group relative to the sulfone moiety (ortho-, meta-, or para-) defines the specific isomer and significantly influences its chemical properties and applications.

These molecules are not mere laboratory curiosities; they are versatile and critical building blocks in several high-value chemical industries.[1][2] Their bifunctional nature—possessing a reactive aromatic amine and a hydroxyl group activated by the electron-withdrawing sulfone bridge—makes them ideal precursors for complex molecular architectures. Historically prominent in the dye industry, their utility has expanded significantly into pharmaceutical research, where they serve as foundational scaffolds for a diverse range of therapeutic agents.[1][3]

This guide provides a comprehensive overview of the known chemical properties, synthesis protocols, and major applications of the meta- and para- isomers of aminophenylsulfonyl ethanol, offering field-proven insights into their handling and utilization.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of each isomer is crucial for experimental design, from selecting appropriate solvents to predicting reaction kinetics. The table below summarizes the key identifiers and physicochemical data for the meta- and para- isomers.

Propertymeta- Isomerpara- Isomerortho- Isomer
Systematic Name Ethanol, 2-[(3-aminophenyl)sulfonyl]-[4]Ethanol, 2-[(4-aminophenyl)sulfonyl]-[5]Ethanol, 2-[(2-aminophenyl)sulfonyl]-
CAS Number 5246-57-1[4]5246-58-2[5]Not Available
Molecular Formula C₈H₁₁NO₃S[6]C₈H₁₁NO₃S[7]C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol [6]201.24 g/mol [7]201.24 g/mol
Appearance White to brown powder/crystal[8]Solid, Powder[9]Not Available
Melting Point 73.0 to 77.0 °C[8]Not AvailableNot Available
Boiling Point 487.7 °C at 760 mmHg[6]469.2 °C at 760 mmHg[10]Not Available
Density 1.364 g/cm³[6]1.364 g/cm³[10]Not Available
Water Solubility Soluble[3]Not AvailableNot Available

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of aminophenylsulfonyl ethanols is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategies for the meta- and para- isomers, while distinct, share common mechanistic principles.

Generalized Synthesis of the meta- Isomer

One established route to 2-[(3-aminophenyl)sulfonyl]ethanol (APSE) involves the nitration and subsequent reduction of a phenylsulfonyl ethanol (PSE) precursor.[2] The causality behind this approach lies in the directing effects of the sulfone group and the robust chemistries available for nitro group reduction.

Caption: Generalized synthetic pathway to the meta- isomer.

Experimental Protocol (Conceptual):

  • PSE Formation: React sodium benzenesulfinate with ethylene oxide. This leverages the nucleophilicity of the sulfinate anion in an opening reaction of the epoxide ring.[2]

  • Nitration: The formed 2-phenylsulfonyl ethanol (PSE) is subjected to nitration. The sulfone group is a meta-director, hence the nitro group is predominantly added to the 3-position of the benzene ring.[2]

  • Reduction: The nitro group of the nitrated intermediate is then reduced to a primary amine, typically via catalytic hydrogenation, to yield the final meta- isomer product.[2]

Generalized Synthesis of the para- Isomer Hydrogen Sulfate

The industrial synthesis of the para- isomer, often isolated as its hydrogen sulfate ester ("Parabase ester"), starts from acetanilide. This starting material is chosen because the acetyl group protects the amine from oxidation and directs electrophilic substitution to the para position.[11]

Caption: Multi-step synthesis of the para- isomer hydrogen sulfate.

Experimental Protocol (Conceptual):

  • Sulfochlorination: Acetanilide is reacted with chlorosulfonic acid, often with thionyl chloride, to install a chlorosulfonyl group at the para position.[11]

  • Reduction: The resulting p-acetanilide sulfochloride is reduced to the corresponding sulfinate.[11]

  • Saponification & Functionalization: The N-acetyl protecting group is removed (saponification), followed by ethoxylation and esterification to yield the final hydrogen sulfate product.[11]

Core Applications in Industry

The utility of these compounds stems directly from their bifunctional reactivity. The aromatic amine can be diazotized and converted into a wide range of other functional groups, while the hydroxyl group can be esterified or transformed into a vinyl sulfone group—a potent Michael acceptor.

Intermediate for Reactive Dyes

Both the meta- and para- isomers are crucial intermediates in the synthesis of reactive dyes, particularly those of the vinyl sulfone type.[2][11] The 2-(phenylsulfonyl)ethanol moiety is often esterified with sulfuric acid. Under alkaline conditions typical of the dyeing process, this group eliminates sulfuric acid to form a vinyl sulfone group in situ. This electrophilic group then forms a permanent, covalent bond with nucleophilic groups (like hydroxyls) on cellulose fibers (e.g., cotton), resulting in excellent wash fastness.[11]

Precursor in Pharmaceutical Synthesis

The para- isomer, 2-((p-aminophenyl)sulphonyl)ethanol, is a valuable scaffold for building a variety of sulfonamide-based drugs.[1] The primary aromatic amine is a key handle for introducing diverse substituents, which is a fundamental strategy for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug molecule.[1]

Key Therapeutic Areas:

  • Antibacterial Agents: The core structure is a precursor to sulfa drugs, which act by competitively inhibiting dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1]

  • Carbonic Anhydrase Inhibitors: Used to develop drugs for glaucoma, epilepsy, and diuretics by targeting carbonic anhydrase isozymes.[1]

  • Diuretics: These compounds can be modified to create diuretics that inhibit sodium and chloride reabsorption in the renal tubules.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for analyzing the purity of aminophenylsulfonyl ethanols and for monitoring reaction progress.

Protocol: Reverse-Phase HPLC Analysis of 2-((p-Aminophenyl)sulphonyl)ethanol [5]

  • Column Selection: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[5]

  • Mobile Phase Preparation: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid. For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[5]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Injection and Detection: Inject the sample onto the column and monitor the eluent using a UV detector at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm).

  • Data Analysis: The retention time is characteristic of the compound under the specific conditions, and the peak area can be used for quantification and purity assessment. This method is scalable for preparative separation to isolate impurities.[5]

Safety and Handling

While comprehensive safety data for the specific title compound is lacking, the known hazards of its isomers and related sulfated derivatives provide a strong basis for establishing safe handling protocols. The hydrogen sulfate ester of the para- isomer is classified as causing serious eye damage.[9] The meta- isomer is known to cause skin and serious eye irritation.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US), a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle these compounds in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of any dust or vapors.[3]

  • First Aid (Eyes): In case of eye contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[9]

  • First Aid (Skin): If the substance comes into contact with skin, wash off immediately with plenty of water. If irritation occurs, seek medical attention.

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal. Do not allow the material to enter drains.[13]

Conclusion

The aminophenylsulfonyl ethanols, particularly the meta- and para- isomers, are industrially vital chemical intermediates with well-established roles in the synthesis of reactive dyes and pharmaceuticals. Their value is rooted in their bifunctional nature, which allows for versatile chemical modifications. While a significant data gap exists for the ortho- isomer, the synthetic strategies, reactivity principles, and analytical methods detailed in this guide for the other isomers provide a comprehensive and authoritative foundation for researchers in the field. Adherence to rigorous safety protocols is essential when handling any member of this compound family.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-((p-Aminophenyl)sulphonyl)ethanol in Pharmaceutical Synthesis.
  • Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. (1998). Chemical Journal of Chinese Universities, 19(S1), 302.
  • Echemi. (2019). Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate) Safety Data Sheets.
  • Chemsrc. (2025). 2-[(3-Aminophenyl)sulfonyl]ethanol(CAS#:5246-57-1) MSDS.
  • SIELC Technologies. (2018). 2-((p-Aminophenyl)sulphonyl)ethanol.
  • Guidechem. (n.d.). 2-[(3-Aminophenyl) Sulfonyl)Ethanol 5246-57-1 wiki.
  • Google Patents. (n.d.). DE19540544A1 - Ethanol-2-Ý(4-aminophenyl)-sulphonyl¨ hydrogen sulphate compound preparation.
  • TCI Chemicals. (n.d.). 2-[(3-Aminophenyl)sulfonyl]ethanol.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-[(3-Aminophenyl)sulfonyl]ethanol.
  • Global Substance Registration System. (n.d.). 2-((P-AMINOPHENYL)SULFONYL)ETHANOL.
  • PubChem. (n.d.). Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate).
  • Chemsrc. (2025). Ethanol,2-[(4-aminophenyl)sulfonyl]- (CAS#:5246-58-2).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 5339-85-5|2-(2-Aminophenyl)ethanol.
  • US EPA. (2023). Ethanol, 2-[(3-aminophenyl)sulfonyl]- - Substance Details.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(2-Aminophenyl)ethanol | 5339-85-5.
  • Chemical Bull Pvt. Ltd. (n.d.). 2-3-aminophenyl Sulfonyl Ethanol | 5246-57-1.
  • ChemNet. (n.d.). 2-[(3-Aminophenyl) Sulfonyl)Ethanol.

Sources

Advanced Characterization and Reactivity of Aminophenyl Sulfonyl Ethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Aminophenyl Sulfonyl Ethanol Isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophenyl sulfonyl ethanols (APSEs) represent a critical class of bifunctional intermediates in organic synthesis, serving as the structural backbone for "vinyl sulfone" reactive dyes and therapeutic sulfonamides. Their unique dual-functionality—comprising a nucleophilic aniline moiety and an electrophilic sulfonyl-ethanol "hook"—allows for versatile stepwise functionalization.

This guide provides a rigorous technical analysis of the two primary isomers: 4-aminophenyl sulfonyl ethanol (Para Base) and 3-aminophenyl sulfonyl ethanol (Meta Base) . We focus on their physicochemical distinctions, the kinetics of vinyl sulfone generation, and industrial synthesis protocols.

Structural Analysis & Isomerism

The position of the amino group relative to the sulfonyl ethanol chain drastically alters the electronic landscape of the molecule.

  • Para-Isomer (4-APSE): The amino group is conjugated with the sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group (

    
    ) decreases the basicity of the amine (
    
    
    
    ) compared to aniline, but the molecule remains a viable nucleophile for diazotization. It is the precursor to Para Base Ester , the standard intermediate for Remazol-type reactive dyes.
  • Meta-Isomer (3-APSE): The conjugation is interrupted. The inductive electron-withdrawing effect persists, but the resonance interaction is weaker. This isomer is less common in bulk dye manufacturing but valuable in specialized pharmaceutical applications requiring specific steric geometries.

Physical Properties[1][2][3][4][5][6][7]

The following data aggregates experimental values for the free bases and the industrially critical hydrogen sulfate ester of the para-isomer.

Table 1: Physicochemical Properties of APSE Isomers
Property4-Aminophenyl Sulfonyl Ethanol (Free Base)4-((2-Sulfatoethyl)sulfonyl)aniline (Para Base Ester)3-Aminophenyl Sulfonyl Ethanol (Free Base)
CAS Number 5246-58-2 2494-89-5 5246-57-1
Molecular Formula



Molecular Weight 201.24 g/mol 281.31 g/mol 201.24 g/mol
Melting Point 98–101 °C [1]210–213 °C (Decomposes) [2]74–75 °C [3]
Appearance Off-white to pale beige powderWhite to grey crystalline powderWhite to pale yellow solid
Solubility Soluble in hot water, alcohols, polar aprotic solvents (DMSO, DMF).[]High water solubility (zwitterionic character).Soluble in methanol, chloroform.
pKa (Amine) ~2.5 - 3.0 (Predicted due to

)
N/A (Zwitterionic in solution)~3.5 (Predicted)

Chemical Reactivity & Mechanisms

The utility of APSEs lies in their ability to transform into Vinyl Sulfones . This transformation is pH-dependent and forms the basis of covalent bonding in reactive dying and protein conjugation.

Mechanism 1: The "Reactive Hook" (Vinyl Sulfone Formation)

The ethanol moiety is relatively inert until activated. In industrial settings, it is esterified with sulfuric acid to form the sulfate ester (leaving group). Under alkaline conditions, this ester undergoes 1,2-elimination to generate the reactive vinyl sulfone.

Reaction Pathway:

  • Esterification: Alcohol +

    
     Sulfate Ester.
    
  • Elimination: Sulfate Ester + Base (

    
    ) 
    
    
    
    Vinyl Sulfone +
    
    
    .
  • Michael Addition: Vinyl Sulfone + Nucleophile (Cellulose/Protein)

    
     Covalent Adduct.
    

VinylSulfoneMechanism APSE 4-APSE (Alcohol) (Inert Precursor) Ester Sulfatoethyl Sulfone (Activated Ester) APSE->Ester H2SO4 Esterification VS Vinyl Sulfone (Reactive Electrophile) Ester->VS NaOH (pH > 10) 1,2-Elimination (-Na2SO4) Adduct Covalent Adduct (Dye-Fiber Bond) VS->Adduct Nucleophile (Cell-OH / Protein-NH2) Michael Addition

Figure 1: The activation pathway of aminophenyl sulfonyl ethanol from inert alcohol to reactive vinyl sulfone.

Mechanism 2: Diazotization

The primary amine allows APSEs to serve as diazo components.

  • Reagents:

    
     at 0–5 °C.
    
  • Outcome: Formation of the diazonium salt (

    
    ).
    
  • Coupling: The diazonium species couples with electron-rich aromatics (phenols, naphthols) to form azo dyes, retaining the sulfonyl ethanol tail for later activation.

Synthesis Architectures

The industrial synthesis of the Para isomer (4-APSE) is a multi-step process optimized for yield and purity. The most robust route proceeds via the chlorosulfonation of acetanilide.

Industrial Synthesis Workflow (Para-Isomer)

SynthesisFlow Acetanilide Acetanilide (Starting Material) ASC p-Acetamidobenzene Sulfonyl Chloride Acetanilide->ASC ClSO3H (Chlorosulfonic Acid) < 60°C Sulfinate p-Acetamidobenzene Sulfinate ASC->Sulfinate Na2SO3 (Reduction) pH 7-8 Condensation N-Acetyl Sulfonyl Ethanol Sulfinate->Condensation Ethylene Oxide or 2-Chloroethanol FinalProduct 4-Aminophenyl Sulfonyl Ethanol Condensation->FinalProduct HCl / H2O (Hydrolysis of Acetyl Group)

Figure 2: Industrial synthesis route for 4-aminophenyl sulfonyl ethanol via chlorosulfonation.

Experimental Protocols

Protocol A: Synthesis of 4-Aminophenyl Sulfonyl Ethanol (Lab Scale)

Adapted from industrial workflows for laboratory verification.

Reagents:

  • p-Acetamidobenzenesulfinic acid (0.1 mol)[2]

  • 2-Chloroethanol (0.12 mol)

  • Sodium Hydroxide (aq, 30%)

  • Hydrochloric Acid (conc.)

Methodology:

  • Condensation: Dissolve p-acetamidobenzenesulfinic acid in water adjusted to pH 8 with NaOH. Heat to 60°C.

  • Addition: Add 2-chloroethanol dropwise over 1 hour, maintaining pH 8-9 using NaOH.

  • Reflux: Heat to 90°C for 4 hours to complete the alkylation.

  • Hydrolysis: Add conc. HCl to the mixture (adjust to pH < 1) and reflux for 2 hours to cleave the acetyl protecting group.

  • Isolation: Cool to 5°C. Neutralize carefully to pH 7. The free base 4-aminophenyl sulfonyl ethanol will precipitate.

  • Purification: Recrystallize from hot water/ethanol. Target MP: 98–101°C [1].[3]

Protocol B: Conversion to Para Base Ester (Sulfatoethyl Sulfone)

This step creates the reactive intermediate for dye synthesis.

Methodology:

  • Dissolution: Charge 98% Sulfuric Acid (3.0 eq) into a reactor. Cool to 20°C.

  • Addition: Slowly add 4-aminophenyl sulfonyl ethanol (1.0 eq) over 2 hours. Exothermic reaction – maintain temp < 40°C.

  • Esterification: Heat to 100°C under vacuum to remove water (shift equilibrium).

  • Workup: Pour onto ice/water. The product, 4-((2-sulfatoethyl)sulfonyl)aniline, precipitates as a zwitterionic solid.

  • Drying: Dry at 50°C. Avoid high heat as the ester can autocatalytically degrade.

References

  • PubChem. (2025).[2] Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate) Compound Summary. Retrieved from [Link]

Sources

Spectral data for 2-((p-aminophenyl)sulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-((p-aminophenyl)sulfonyl)ethanol , commonly referred to in the industrial dye sector as APSE or P.S.E. (Phenyl Sulfonyl Ethanol), is a critical intermediate in the synthesis of vinyl sulfone reactive dyes (e.g., C.I. Reactive Blue 19). Its bifunctional nature—possessing a nucleophilic primary amine and an electrophilic precursor (the


-hydroxyethyl sulfone group)—makes it a versatile scaffold for chromophore attachment and fiber bonding.

This guide provides a definitive reference for the spectral identification of APSE, distinguishing it from its metabolic byproducts and synthetic impurities.

Chemical Identity Table
PropertyData
IUPAC Name 2-(4-aminobenzenesulfonyl)ethanol
Common Name 4-Aminophenyl

-hydroxyethyl sulfone
CAS Number 5246-58-2
Molecular Formula

Molecular Weight 201.24 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, Methanol, Hot Water; Insoluble in non-polar solvents

Part 2: Spectroscopic Characterization

The following data sets represent the standard spectral signature for high-purity (>98%) APSE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-


. Tetramethylsilane (TMS) is used as the internal reference (0.00 ppm).[1]

H NMR Data (400 MHz, DMSO-

):

The spectrum exhibits a classic AA'BB' aromatic system due to the para-substitution, alongside a distinct aliphatic pattern for the sulfonyl-ethanol chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.22 - 3.28 Triplet (

Hz)
2H

Deshielded by sulfone group.
3.60 - 3.68 Triplet (

Hz)
2H

Deshielded by oxygen; diagnostic of

-hydroxyethyl chain.
4.85 Broad Singlet1H

Exchangeable; shift varies with concentration/water content.
6.08 Broad Singlet2H

Exchangeable; confirms free amine (unacetylated).
6.62 Doublet (

Hz)
2HAr-H (Ortho to

)
Shielded by electron-donating amine.
7.45 Doublet (

Hz)
2HAr-H (Ortho to

)
Deshielded by electron-withdrawing sulfone.

C NMR Data (100 MHz, DMSO-

):
  • Aliphatic: 55.4 ppm (

    
    ), 57.8 ppm (
    
    
    
    ).
  • Aromatic: 112.8 ppm (

    
     ortho), 125.5 ppm (
    
    
    
    ipso to
    
    
    ), 129.1 ppm (
    
    
    ortho), 153.2 ppm (
    
    
    ipso).
Fourier Transform Infrared (FT-IR) Spectroscopy

Protocol: KBr pellet method (1-2% sample) or ATR (Diamond crystal).

Wavenumber (

)
Vibration ModeDiagnostic Value
3450, 3360

Stretching
Primary amine doublet (Asym/Sym). Absence indicates acetylation.
3200 - 3500

Stretching
Broad band overlapping with amine; confirms alcohol terminus.
1595, 1500

Aromatic
Benzenoid ring skeletal vibrations.
1280 - 1300

Asymmetric sulfone stretch. Strong intensity.
1130 - 1145

Symmetric sulfone stretch. Very characteristic of sulfones.
1040

Primary alcohol stretch.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Molecular Ion

    
    :  m/z 202.1
    
  • Key Fragments:

    • m/z 184: Loss of water

      
      .
      
    • m/z 156: Loss of ethanol chain (cleavage at S-C bond).

    • m/z 108:

      
      , characteristic of the aniline substructure.
      

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis pathway is crucial for interpreting spectral impurities. The industrial route typically proceeds from acetanilide.

SynthesisPathway Acetanilide Acetanilide (Start) Chlorosulfonation Chlorosulfonation (ClSO3H) Acetanilide->Chlorosulfonation ASC p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->ASC Reduction Reduction (Na2SO3) ASC->Reduction Sulfinate Sulfinate Salt Reduction->Sulfinate Ethoxylation Ethoxylation (Ethylene Oxide) Sulfinate->Ethoxylation Protected N-Acetyl Intermediate Ethoxylation->Protected Hydrolysis Acid Hydrolysis (-Acetyl) Protected->Hydrolysis Product 2-((p-aminophenyl)sulfonyl)ethanol (Target) Hydrolysis->Product

Figure 1: Industrial synthesis pathway highlighting critical steps where impurities may originate.

Common Impurities & Spectral Flags
  • N-Acetyl Derivative (Incomplete Hydrolysis):

    • NMR: Appearance of a singlet methyl peak at

      
       2.1 ppm.
      
    • IR: Appearance of Amide I carbonyl stretch at ~1660

      
      .
      
  • Vinyl Sulfone (Over-elimination):

    • NMR: Loss of ethyl triplets; appearance of vinyl patterns (

      
       6.0-7.0 ppm, dd).
      
    • Context: This usually occurs if the sample is exposed to strong base or heat during isolation.

  • Sulfinic Acid (Oxidation Failure/Reversion):

    • MS: Mass shift to m/z 157 (

      
       for sulfinic acid).
      

Part 4: Quality Control Workflow

To ensure batch consistency for drug or dye development, follow this self-validating workflow.

QC_Workflow Start Raw Sample Solubility Solubility Test (10% in DMSO) Start->Solubility Clear Clear Solution? Solubility->Clear NMR_Analysis 1H NMR Analysis (Check 2.1 ppm & 6-7 ppm regions) Clear->NMR_Analysis Yes Fail Recrystallize (Water/EtOH) Clear->Fail No (Inorganic Salts) Purity_Calc Purity Calculation (Integration Ratio) NMR_Analysis->Purity_Calc Pass Release Batch (>98%) Purity_Calc->Pass No Impurity Peaks Purity_Calc->Fail Acetyl/Vinyl Detected

Figure 2: QC Decision Tree for APSE batch release.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-((4-Aminophenyl)sulfonyl)ethanol (CID 78905). PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Ethanol, 2-[(4-aminophenyl)sulfonyl]-.[2][3] Retrieved October 26, 2023, from [Link]

  • Google Patents. (1994). Process for the preparation of 3'-aminopropyl 2-sulfatoethyl sulfone (Related Art). US Patent 5281740A.

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A Technical Guide to the Experimental Determination of Solubility for 3-aminophenyl-β-hydroxyethylsulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-aminophenyl-β-hydroxyethylsulfone is a key intermediate in the synthesis of reactive dyes and other specialty chemicals. Its solubility characteristics are fundamental to optimizing reaction conditions, developing purification strategies, and ensuring product quality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound. Rather than presenting pre-existing data, this document focuses on the robust methodologies required to generate a reliable solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the critical analysis of factors influencing the solubility of this specific molecule, such as pH, temperature, and solvent selection.

Physicochemical Profile of 3-aminophenyl-β-hydroxyethylsulfone

A molecule's structure is the primary determinant of its solubility. 3-aminophenyl-β-hydroxyethylsulfone possesses a unique combination of functional groups that dictate its behavior in various solvents.

  • Chemical Structure: C₈H₁₁NO₄S

    (Note: A placeholder for the actual chemical structure image)

  • Key Functional Groups and Their Influence:

    • Aromatic Amine (-NH₂): This group is a weak base and can be protonated in acidic conditions to form a cationic ammonium salt (-NH₃⁺). This ionization dramatically increases aqueous solubility. The pKa of the conjugate acid is a critical parameter. For the related compound 3-aminophenol, the pKa of the amino group is approximately 4.37.[1][2][3] This suggests that at a pH below ~4.4, the molecule will be significantly protonated and more water-soluble.

    • Hydroxyl Group (-OH): The presence of a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, contributing favorably to its solubility in polar protic solvents like water and alcohols.

    • Sulfone Group (-SO₂-): The sulfone group is highly polar and a strong hydrogen bond acceptor.[4] This feature significantly enhances the molecule's affinity for polar solvents. Aromatic sulfones are often soluble in polar aprotic solvents and can exhibit water solubility.[5][6][7]

    • Phenyl Ring: The aromatic ring is non-polar and contributes to hydrophobicity.

Predicted Solubility Behavior: Based on its structure, 3-aminophenyl-β-hydroxyethylsulfone is predicted to be a polar molecule with moderate to good solubility in polar solvents. Its solubility in aqueous media is expected to be highly dependent on pH, increasing significantly under acidic conditions where the amino group is protonated.

Theoretical Framework for Solubility

Thermodynamics of Dissolution

Solubility is an equilibrium process governed by thermodynamics. A solute dissolves in a solvent when the overall Gibbs free energy (ΔG) of the system decreases. This involves the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic: polar molecules containing groups capable of hydrogen bonding, like our target compound, will dissolve best in polar solvents.

The Critical Role of pH: The Henderson-Hasselbalch Equation

For an ionizable compound like 3-aminophenyl-β-hydroxyethylsulfone, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[8][9] For a weak base (the amine group), the equation is:

pH = pKa + log([Base]/[Acid])

Where:

  • [Base] is the concentration of the neutral amine (Ar-NH₂)

  • [Acid] is the concentration of the protonated, cationic form (Ar-NH₃⁺)

The total aqueous solubility (S_Total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. As the pH of the solution decreases below the pKa, the concentration of the highly soluble protonated form increases, leading to a logarithmic increase in total solubility.[10][11][12] Therefore, generating a pH-solubility profile is essential for a complete understanding of this molecule.

Standardized Protocol for Aqueous Solubility Determination

The following protocol is based on the widely accepted "shake-flask" method, consistent with OECD Test Guideline 105, which is suitable for compounds with solubilities above 0.01 g/L.[13][14][15][16][17]

Principle of the Method

An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature for a sufficient time to reach equilibrium. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method.

Materials & Reagents
  • 3-aminophenyl-β-hydroxyethylsulfone (purity > 99%)

  • Calibrated analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated pH meter

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC-UV system or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Reagent-grade water (Type I)

  • Aqueous buffers (e.g., phosphate, citrate) prepared at various pH levels (e.g., pH 2, 5, 7.4, 9)

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Analysis P1 Weigh excess solid (e.g., 5-10 mg) P2 Add precise volume of pH buffer (e.g., 5 mL) P1->P2 into vial E1 Place vials in shaker at constant temp (e.g., 25°C) P2->E1 E2 Agitate until equilibrium (typically 24-72 hours) E1->E2 E3 Visually confirm presence of solid E2->E3 S1 Allow suspension to settle E3->S1 S2 Withdraw aliquot of supernatant S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 A1 Prepare dilutions of clear filtrate S3->A1 A2 Quantify concentration via HPLC-UV A1->A2 A3 Calculate solubility (e.g., in mg/mL or M) A2->A3

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification: HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the preferred method for quantifying aromatic amines due to its high sensitivity and specificity.[18][19][20]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation and good peak shape) is a common starting point.

  • Column: A C18 reversed-phase column is typically effective.

  • Detection: The aromatic phenyl ring will have a strong UV absorbance, likely between 230-280 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.

  • Calibration: A multi-point calibration curve must be generated using accurately prepared standard solutions of 3-aminophenyl-β-hydroxyethylsulfone in the same buffer as the samples. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range.

Data Validation & Trustworthiness

To ensure the protocol is a self-validating system, the following checks are mandatory:

  • Confirmation of Equilibrium: Samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within 5%).

  • Mass Balance: The pH of the solution should be measured before and after equilibration to ensure the compound did not degrade or buffer capacity was not exceeded.

  • Replicates: All experiments must be performed in at least triplicate to assess the precision of the results.

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to confirm that the compound did not convert to a different polymorphic form or a hydrate, which would have a different solubility.

Solubility in Organic Solvents

Determining solubility in a range of organic solvents is crucial for applications like synthesis, purification, and formulation. The shake-flask protocol described above can be adapted for organic solvents.[21][22] The key change is the analytical finish, as HPLC conditions may need to be modified for non-aqueous samples.

A systematic approach involves testing solvents across a polarity spectrum. The resulting data should be summarized in a table for clear comparison.

Table 1: Illustrative Solubility Profile of 3-aminophenyl-β-hydroxyethylsulfone at 25°C

SolventPolarity IndexDielectric ConstantPredicted Solubility CategoryExperimentally Determined Solubility (g/L)
Water (pH 7.0)10.280.1Moderate(To be determined)
Water (pH 2.0)10.280.1High(To be determined)
Methanol5.132.7High(To be determined)
Ethanol4.324.5High(To be determined)
Acetone5.120.7Moderate(To be determined)
Dichloromethane3.19.1Low(To be determined)
Toluene2.42.4Very Low / Insoluble(To be determined)
Hexane0.11.9Insoluble(To be determined)
Note: This table presents a framework for data presentation. The "Predicted" column is based on physicochemical principles, while the final column must be populated with robust experimental data.

Advanced Insights & Troubleshooting

  • Generating a pH-Solubility Profile: To fully characterize the compound, the shake-flask experiment should be repeated across a wide range of pH values (e.g., from pH 2 to 10). Plotting the resulting solubility (on a log scale) versus pH will yield a characteristic profile, revealing the intrinsic solubility (S₀) in the plateau region at high pH and the pKa at the inflection point.

  • Temperature Effects: Solubility is temperature-dependent. Performing the experiments at different temperatures (e.g., 5°C, 25°C, 37°C) provides thermodynamic data (enthalpy and entropy of dissolution) and is critical for designing processes like cooling crystallization.[23]

  • Common Pitfalls:

    • Supersaturation: Forming a supersaturated solution can lead to erroneously high solubility values. Approaching equilibrium from both an undersaturated (dissolving solid) and a supersaturated state (precipitating from a heated/cooled solution) can confirm the true equilibrium value.

    • Compound Degradation: If the compound is unstable at a certain pH or temperature, solubility values will be inaccurate. The purity of the filtrate should be confirmed by HPLC to check for degradation products.

    • Adsorption: The analyte may adsorb to vials or filter membranes. Using low-binding materials and validating recovery is important, especially at low concentrations.

Conclusion

The solubility of 3-aminophenyl-β-hydroxyethylsulfone is a multi-faceted property that cannot be defined by a single value. It is a function of solvent, temperature, and, most critically, pH. By implementing the robust, self-validating experimental protocols outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This data is indispensable for the rational design of chemical syntheses, the development of efficient purification methods, and the successful application of this important chemical intermediate.

References

  • Thieme E-Books. Product Class 9: Arenesulfonic Acids and Derivatives.
  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024).
  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2026).
  • OECD. Test No. 105: Water Solubility.
  • Journal of Cheminformatics. Determining the water solubility of difficult-to-test substances: A tutorial review.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • ADMET & DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015).
  • PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010).
  • Phytosafe. OECD 105.
  • Scribd. Solubility test for Organic Compounds. (2024).
  • OECD. Test No. 105: Water Solubility.
  • PubChem. 3-Aminophenol.
  • ChemicalBook. 3-Aminophenol | 591-27-5. (2026).
  • FILAB. Solubility testing in accordance with the OECD 105.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. Solubility-pH profile of galunisertib fitted with Henderson-Hasselbalch equation by GastroPlus.
  • PMC. Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes. (2024).
  • AP Chemistry Study Guide. Henderson Hasselbalch Equation. (2025).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ChemicalBook. 3-Aminophenol | 591-27-5. (2026).
  • Wikipedia. 3-Aminophenol.
  • ResearchGate. The pK a values for aminophenols isomers.
  • Technobis. The importance of solubility and how to collect it using dynamic methods. (2023).
  • OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE.
  • ChemicalBook. Dimethyl sulfone | 67-71-0. (2026).
  • ResearchGate. Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. (2025).
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Wikipedia. Sulfolane.

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The Vinyl Sulfone Moiety: From Cellulose Functionalization to Covalent Bioconjugation

[1]

Abstract

This technical guide examines the mechanistic role of vinyl sulfone (VS) dyes, specifically the sulfatoethylsulfone (SES) precursor, in the covalent modification of cellulosic substrates. While historically categorized within textile chemistry, the electrophilic nature of the vinyl sulfone group—acting as a Michael acceptor—has transcended industrial dyeing to become a cornerstone in proteomic profiling and covalent drug design. This document details the reaction kinetics, thermodynamic barriers, and process protocols required for high-fidelity fixation, bridging the gap between textile engineering and chemical biology.

The Chemistry of the Reactive Group

The efficacy of vinyl sulfone dyes (e.g., C.I.[1][2][3][4] Reactive Black 5, Remazol class) lies in their "masked" reactivity. Unlike halotriazines which rely on nucleophilic substitution, vinyl sulfones operate via nucleophilic addition.

The Activation Mechanism ( -Elimination)

Commercial VS dyes are typically synthesized as


-sulfatoethylsulfone (SES)

Reaction 1: Formation of the Vinyl Sulfone Warhead

The Fixation Mechanism (Michael Addition)

Once the vinyl double bond is generated, the electron-withdrawing sulfone group (




Reaction 2: Covalent Bonding

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between successful fixation and the competitive hydrolysis reaction.

VS_MechanismSESSES Precursor(Stable Storage)VSVinyl Sulfone(Active Electrophile)SES->VS  β-Elimination  AlkaliAlkali Addition(pH 10-12)Alkali->VSFixedFixed Dye-Fiber Bond(Ether Linkage)VS->Fixed  Michael Addition (k_fix)  HydrolyzedHydrolyzed Dye(Hydroxyethyl Sulfone)VS->Hydrolyzed  Hydrolysis (k_hyd)  CelluloseCellulose (Cell-O⁻)Cellulose->FixedWaterWater (OH⁻)Water->Hydrolyzed

Figure 1: The activation and competitive reaction pathways of sulfatoethylsulfone dyes.

Thermodynamic and Kinetic Framework

The dyer’s challenge is manipulating the ratio of the rate of fixation (


5
Substantivity vs. Reactivity

Vinyl sulfone dyes possess relatively low substantivity (affinity) for cellulose in neutral conditions due to electrostatic repulsion between the anionic dye sulfonate groups and the anionic zeta potential of cotton.

  • Electrolyte Role: Addition of electrolytes (NaCl or Na₂SO₄) compresses the electrical double layer, allowing the dye to approach the fiber surface (adsorption).

  • Temperature Dependence: Unlike Monochlorotriazine (MCT) dyes which require high heat (

    
    ), VS dyes are "warm" dyes (
    
    
    ). Higher temperatures increase diffusion but exponentially increase the risk of hydrolysis.
Comparative Reactivity Data

The following table contrasts Vinyl Sulfone chemistry with other reactive systems.

ParameterVinyl Sulfone (VS)Monochlorotriazine (MCT)Dichlorotriazine (DCT)
Reactive Group

Triazinyl-ClTriazinyl-Cl₂
Reaction Type Nucleophilic AdditionNucleophilic SubstitutionNucleophilic Substitution
Optimum Temp



Bond Stability (Acid) High (Stable to acid hydrolysis)LowModerate
Bond Stability (Alkali) Low (Reversible bond cleavage)HighHigh
Shelf Life Excellent (Masked as SES)ModerateLow (Hydrolyzes easily)

Experimental Protocol: Isothermal Exhaust Dyeing

This protocol is designed as a self-validating system . Each step includes a checkpoint to ensure mechanistic compliance.

Objective: Achieve >70% fixation of C.I. Reactive Black 5 on bleached cotton interlock.

Phase 1: Exhaustion (Neutral Phase)
  • Bath Setup: Prepare a dye bath at a Liquor Ratio (L:R) of 10:1.

  • Dissolution: Dissolve dye (e.g., 2% on weight of fabric, owf) in warm water (

    
    ).
    
    • Validation: Ensure solution is clear; VS dyes have high solubility due to sulfonate groups.

  • Substrate Immersion: Enter fabric at

    
    . Run for 10 mins.
    
  • Electrolyte Dosing: Add 50 g/L Glauber’s Salt (Na₂SO₄) in two portions (10 min interval).

    • Mechanism:[4][6][7][8][9] Drives dye from solution phase

      
       fiber surface.[8]
      
    • Validation: Measure bath absorbance. It should decrease as dye migrates to fiber.

Phase 2: Fixation (Alkaline Phase)
  • Alkali Dosing: Add 15 g/L Soda Ash (Na₂CO₃) over 20 minutes.

    • Critical Control: pH must rise to 10.5–11.0. If pH > 12, rapid hydrolysis occurs.

    • Mechanism:[4][6][7][8][9] Converts SES

      
       VS; Ionizes Cellulose-OH 
      
      
      Cellulose-O⁻.
  • Isothermal Hold: Run at

    
     for 45–60 minutes.
    
    • Validation: Monitor pH.[10] A drop in pH indicates insufficient buffering against the acid released (though VS addition consumes no alkali, the SES elimination consumes NaOH).

Phase 3: Wash-Off (Diffusion Removal)
  • Neutralization: Rinse with cold water, then neutralize with Acetic Acid to pH 6.0.

  • Soaping: Treat with anionic detergent at

    
     for 15 mins.
    
    • Mechanism:[4][6][7][8][9] Removes hydrolyzed dye (

      
      ) which has no substantivity at high temp/low salt.
      
    • Validation: Wash water should be clear.

Dyeing_ProtocolStartStart: 50°C, Neutral pHSaltAdd Salt (Na₂SO₄)Drive SubstantivityStart->SaltCheck1Validation: Bath Exhaustion CheckSalt->Check1AlkaliAdd Alkali (Na₂CO₃)Initiate Elimination & FixationCheck1->AlkaliAbsorbance Dropped?HoldFixation: 60°C for 60 minAlkali->HoldWashSoaping: 95°CRemove Hydrolyzed DyeHold->Wash

Figure 2: Step-by-step isothermal exhaust dyeing workflow with validation nodes.

Translational Chemistry: From Fabrics to Pharmaceuticals

For the drug development professional, the vinyl sulfone group represents a "soft" electrophile of immense value. The chemistry used to dye cotton is mechanistically identical to Targeted Covalent Inhibition (TCI) .

The Cysteine Trap

In biological systems, the vinyl sulfone moiety is tuned to react with the thiol group (

  • Selectivity: The VS group is less reactive than acrylamides or epoxides, offering high selectivity for thiols over amines (Lysine) or alcohols (Serine) at physiological pH.

  • Irreversibility: The resulting thioether bond is metabolically stable, unlike the reversible bond formed with cellulose in high alkali.

Applications in Proteomics

Vinyl sulfone probes are used in Activity-Based Protein Profiling (ABPP) . The probe enters the active site of a cysteine protease (e.g., Cathepsins), the catalytic cysteine attacks the vinyl sulfone double bond, and the enzyme is permanently labeled (and inhibited).

Insight: The "dyeing" of a proteome follows the same kinetic principles as the dyeing of cotton: Diffusion (drug transport)


 Substantivity (binding affinity) 

Fixation (covalent bond formation).

References

  • Lewis, D. M. (2014). Developments in the chemistry of reactive dyes and their application processes. Coloration Technology.[4][8][10][11][12] Link

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link

  • Santos, et al. (2015). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization.[13][14] Organic & Biomolecular Chemistry. Link

  • Khatri, A., et al. (2015). Dyeing and Characterization of Cellulose Powder Developed from Waste Cotton. Polymers (Basel). Link

  • Adhikari, A. A., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science. Link

Methodological & Application

Synthesis of 2-[(3-aminophenyl)sulfonyl] ethanol hydrogen sulfate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-[(3-aminophenyl)sulfonyl] ethanol hydrogen sulfate (APSES), a key intermediate in the production of reactive dyes.[1][2] The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their experimental design and execution. This guide emphasizes safety, efficiency, and thorough characterization of the final product, ensuring a high degree of scientific integrity.

Introduction: The Significance of 2-[(3-aminophenyl)sulfonyl] ethanol hydrogen sulfate (APSES)

2-[(3-Aminophenyl)sulfonyl] ethanol hydrogen sulfate, also known by its CAS number 2494-88-4, is a crucial building block in the synthesis of vinyl sulfone (VS) reactive dyes.[3][4][5][6] These dyes are widely used in the textile industry for their ability to form strong, covalent bonds with cellulosic fibers like cotton, resulting in vibrant colors with excellent wash fastness.[7][8] The reactive moiety in these dyes is the vinyl sulfone group (-SO₂-CH=CH₂), which is typically generated in situ from the more stable β-sulfatoethylsulfonyl group of APSES under alkaline conditions.[8][9]

The "meta" position of the amino group relative to the sulfonyl group in APSES is of particular importance for the synthesis of a diverse range of dye colors.[9] This isomer provides a different electronic and steric environment compared to its para-substituted counterpart (parabase ester), influencing the final properties of the synthesized dye.

Historically, the synthesis of APSES and related compounds has been approached through various routes, including those starting from sodium benzenesulfinate or thiophenol.[1][2] However, these methods often face limitations in industrial applications due to the cost and availability of starting materials.[1][2] The multi-step synthesis outlined in this guide presents a modified and more accessible pathway.

Overview of the Synthetic Pathway

The synthesis of 2-[(3-aminophenyl)sulfonyl] ethanol hydrogen sulfate is a multi-step process that requires careful control of reaction conditions. The overall transformation involves the introduction of the β-hydroxyethylsulfonyl group onto an aniline derivative, followed by nitration, reduction of the nitro group to an amine, and finally, sulfation of the terminal hydroxyl group.

Synthesis_Overview cluster_0 Core Synthesis A Starting Material (e.g., Nitrobenzene derivative) B Introduction of β-hydroxyethylsulfonyl group A->B Reaction 1 C Reduction of Nitro Group B->C Reaction 2 D Sulfation of Hydroxyl Group C->D Reaction 3 E Final Product: APSES D->E Final Step Detailed_Synthesis Thiophenol Thiophenol + 2-Chloroethanol Sulfide 2-(Phenylthio)ethanol Thiophenol->Sulfide NaOH, Reflux PSE 2-(Phenylsulfonyl)ethanol (PSE) Sulfide->PSE H₂O₂, Acetic Acid Nitro_PSE 2-[(3-Nitrophenyl)sulfonyl]ethanol PSE->Nitro_PSE HNO₃, H₂SO₄ APSE 2-[(3-Aminophenyl)sulfonyl]ethanol (APSE) Nitro_PSE->APSE Fe, HCl APSES 2-[(3-Aminophenyl)sulfonyl]ethanol hydrogen sulfate (APSES) APSE->APSES Oleum (H₂SO₄/SO₃)

Figure 2. Step-by-step reaction scheme for the synthesis of APSES.

Characterization and Quality Control

A thorough characterization of the final product is essential to ensure its purity and identity.

Analytical TechniquePurposeExpected Results
Melting Point Assess purityA sharp melting point indicates high purity.
FT-IR Spectroscopy Functional group analysisPresence of N-H, S=O, S-O, and aromatic C-H stretches.
¹H NMR Spectroscopy Structural elucidationCharacteristic peaks for aromatic and aliphatic protons, confirming the structure.
Mass Spectrometry Molecular weight determinationThe molecular ion peak should correspond to the calculated molecular weight of C₈H₁₁NO₆S₂ (281.31 g/mol ). [3][4]
HPLC Purity assessmentA single major peak indicates high purity. [10]

Safety Considerations

The synthesis of APSES involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Handling of Corrosives: Concentrated acids (sulfuric, nitric) and oleum are extremely corrosive. Use with extreme caution and have appropriate spill kits readily available.

  • Handling of Toxic and Stenchant Reagents: Thiophenol has a strong, unpleasant odor and is toxic. 2-Chloroethanol is also toxic. Handle these reagents with care.

  • Exothermic Reactions: The nitration and sulfation steps are highly exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Drug Development and Research

While the primary application of APSES is in the dye industry, the vinyl sulfone moiety it generates has significant applications in medicinal chemistry and chemical biology. Vinyl sulfones are known to be potent and irreversible inhibitors of cysteine proteases. [11]This property makes them valuable tools for:

  • Activity-Based Protein Profiling (ABPP): Vinyl sulfone-containing probes can be used to identify and characterize cysteine proteases in complex biological samples. [11]* Drug Discovery: The development of vinyl sulfone-based drugs targeting specific cysteine proteases involved in various diseases is an active area of research.

The synthesis of derivatives of APSES could lead to the development of novel probes and therapeutic agents.

Conclusion

The synthesis of 2-[(3-aminophenyl)sulfonyl] ethanol hydrogen sulfate is a well-established but technically demanding process. By understanding the rationale behind each step and adhering to strict safety and quality control measures, researchers can successfully produce this valuable intermediate for applications in both materials science and biomedical research. The protocols and insights provided in this guide are intended to serve as a solid foundation for these endeavors.

References

  • Shan Shang, Zhu Yifeng, Hu Gengyuan. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. Chemical Journal of Chinese Universities, 1998, 19(S1): 302.
  • Ahmad, B., et al. Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asian Journal of Chemistry, 2013, 25(10): 5481-5484.
  • Patel, H., et al. Synthesis and Application of Vinylsulphone Disperse Reactive Dyes for Polyester. International Journal of Advanced Chemistry, 2013, 1(1): 1-5.
  • Wikipedia. Vinyl sulfone dyes.
  • Kim, S., et al. Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group. Journal of the Korean Society of Dyers and Finishers, 2004, 16(5): 26-34.
  • Grokipedia. Vinyl sulfone dyes.
  • LookChem. CAS No.2494-88-4, 2-[(3-aminophenyl)
  • Chemical Journal of Chinese Universities. Synthesis and Characterization of 2-[(3-Aminophenyl)
  • Google P
  • ChemicalBook. 2-[(3-aminophenyl)
  • PubChem. 2-((3-Aminophenyl)sulphonyl)
  • Echemi. Ethanol, 2-[(3-aminophenyl)
  • Google Patents. Ethanol-2-Ý(4-aminophenyl)
  • SIELC Technologies. Ethanol, 2-[(4-aminophenyl)
  • Organic Chemistry Portal. An Economical and Convenient Synthesis of Vinyl Sulfones.
  • CAS Common Chemistry. Ethanol, 2-[(3-aminophenyl)
  • Organic Syntheses. Phenyl vinyl sulfone and sulfoxide.
  • Google Patents.
  • Bogyo, M., et al. Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. Organic Letters, 2003, 5(5): 737-40.

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Application Note: Advanced Synthesis of 4-Aminophenyl-β-hydroxyethyl Sulfone Sulfate (Parabase Ester)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-aminophenyl-β-hydroxyethyl sulfone sulfate (CAS: 2494-89-5), commonly known as Parabase Ester , is the critical intermediate for the "Vinyl Sulfone" class of reactive dyes (e.g., C.I.[1] Reactive Black 5). Its unique reactivity stems from the sulfatoethyl sulfone group, which, under alkaline dyeing conditions, undergoes elimination to form a vinyl sulfone moiety capable of covalent bonding with cellulosic fibers.[1]

This application note details a "Green Route" synthesis protocol . Unlike the traditional route relying on the chlorosulfonation of acetanilide—which generates excessive waste acid and isomers—this protocol utilizes a selective sulfide condensation followed by oxidation and hydrogenation. This method offers higher atom economy, reduced environmental footprint, and superior regioselectivity.[1]

Reaction Pathway & Mechanism

The synthesis proceeds through four distinct stages. The critical mechanistic shift is the early introduction of the sulfur linkage via nucleophilic aromatic substitution (


), avoiding the harsh conditions of electrophilic aromatic sulfonation.[1]
Visualized Reaction Scheme

Parabase Ester Synthesis Start p-Nitrochlorobenzene + 2-Mercaptoethanol Inter1 4-Nitrophenyl-β-hydroxyethyl sulfide Start->Inter1 Step 1: Condensation NaOH, DMF, 50-80°C Inter2 4-Nitrophenyl-β-hydroxyethyl sulfone Inter1->Inter2 Step 2: Oxidation H2O2, Na2WO4, 95°C Inter3 4-Aminophenyl-β-hydroxyethyl sulfone (Parabase) Inter2->Inter3 Step 3: Hydrogenation H2, Raney Ni, 90°C Final Parabase Ester (Sulfate) Inter3->Final Step 4: Esterification 100% H2SO4, 110°C

Figure 1: Step-wise chemical transformation from p-nitrochlorobenzene to Parabase Ester.

Materials & Equipment

Reagents
ReagentGrade/PurityRole
p-Nitrochlorobenzene >99%Starting Material (Electrophile)
2-Mercaptoethanol >99%Nucleophile (Sulfur source)
Sodium Hydroxide Solid/FlakesBase catalyst
Hydrogen Peroxide 30% aq.[1]Oxidant
Sodium Tungstate AROxidation Catalyst
Raney Nickel Active SlurryHydrogenation Catalyst
Sulfuric Acid 100% (Oleum compatible)Esterification Agent
DMF (Dimethylformamide) AnhydrousSolvent (Step 1)
Key Equipment
  • High-Pressure Hydrogenation Autoclave: Rated for 3.0 MPa, Hastelloy or SS316.[1]

  • Glass-Lined Reactor: For esterification (highly corrosive environment).[1]

  • Vacuum Filtration Unit: Acid-resistant.[1][2]

  • Rotary Evaporator / Vacuum Oven: For drying heat-sensitive intermediates.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Nitrophenyl-β-hydroxyethyl Sulfide

Principle: Nucleophilic aromatic substitution of chloride by the mercaptide ion.[1]

  • Setup: Charge a 3-neck flask with DMF (Solvent) . Add p-Nitrochlorobenzene (1.0 eq) and 2-Mercaptoethanol (1.05 eq) .[1] Stir until dissolved.

  • Reaction: Slowly add Solid NaOH (1.05 eq) over 2 hours while maintaining the temperature between 50–60°C .

    • Note: The reaction is exothermic.[3] Control addition rate to prevent thermal runaway.

  • Completion: Maintain at 60°C for 3–5 hours. Monitor by TLC or HPLC (disappearance of p-nitrochlorobenzene).

  • Workup: Distill off DMF under reduced pressure. Add water to the residue to precipitate the sulfide. Filter and wash with water to remove salts (NaCl).

    • Target Yield: >92%[1][2][4][5]

    • Appearance: Yellow crystalline solid.

Stage 2: Oxidation to Sulfone

Principle: Catalytic oxidation of sulfide to sulfone using Tungstate-activated peroxide.[1]

  • Setup: Suspend the wet cake from Stage 1 in water. Add Sodium Tungstate (0.5 mol%) . Adjust pH to ~6.

  • Oxidation: Heat to 70°C . Dropwise add 30% Hydrogen Peroxide (2.2 eq) .[1]

    • Critical Control: The oxidation proceeds via the sulfoxide intermediate. Ensure temperature rises to 95–100°C after addition to drive the reaction fully to the sulfone.[3]

  • Crystallization: Cool the mixture to 10°C. The 4-Nitrophenyl-β-hydroxyethyl sulfone will crystallize out.

  • Isolation: Filter and wash with ice water.

    • Purity Check: Melting point should be sharp (approx 100-105°C, verify with standard).

Stage 3: Hydrogenation to Parabase (Amino Sulfone)

Principle: Reduction of the nitro group to an amine without reducing the sulfone or the alcohol.

  • Setup: Load the nitro-sulfone into an autoclave with Methanol (or water) and Raney Nickel catalyst (1-2% w/w) .

  • Reaction: Purge with Nitrogen, then Hydrogen.[1] Pressurize to 2.0–2.5 MPa with

    
    . Heat to 90–100°C .
    
  • Monitoring: Reaction is complete when hydrogen uptake ceases (typically 3–4 hours).

  • Workup: Filter hot to remove the catalyst (Pyrophoric hazard!). Distill off the solvent to obtain 4-Aminophenyl-β-hydroxyethyl sulfone (Parabase) .[1]

    • Target Purity: >98% (Amine value titration).

Stage 4: Esterification (The Critical Step)

Principle: O-sulfation of the alcohol using 100% sulfuric acid.[1] Water removal is critical to prevent hydrolysis.

  • Acid Charge: Charge 100% Sulfuric Acid (1.2 eq) into a glass-lined reactor.

  • Addition: Slowly add the Parabase solid from Stage 3. The reaction is exothermic; maintain temperature <60°C during addition.

  • Esterification: Heat the mixture to 110–120°C . Apply a slight vacuum (if available) to remove water generated by the esterification, driving the equilibrium forward.[1] Hold for 2 hours.

  • Quenching: Cool to 30°C. Pour the reaction mass slowly into a mixture of Ice/Water (ratio calculated to prevent overheating >50°C).

  • Isolation: The product, Parabase Ester , will precipitate as a zwitterionic solid.[1] Filter immediately.

  • Drying: Dry in a vacuum oven at 60°C .

    • Caution: Do not overheat; the ester can hydrolyze or char.

    • Target Yield: ~85% (from Parabase).[1]

Process Control & Validation

HPLC Method for Purity[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

  • Mobile Phase: A: 0.01M Phosphate Buffer (pH 3.0); B: Acetonitrile.[1] Gradient elution.

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria:

    • Parabase Ester: >95.0%[1][2]

    • Residual Parabase (Hydroxyl form): <1.0%[1]

    • Vinyl Sulfone (Elimination product): <0.5% (Indicates overheating).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Ester Conversion Water in system / Low acid strengthEnsure H2SO4 is 100%. Use vacuum during esterification.[2]
High Vinyl Sulfone Content pH too high during workup or Temp too highKeep workup acidic (pH < 2). Dry at <60°C.
Colored Product (Dark) Oxidation of amineEnsure inert atmosphere (

) during Step 3 and 4 heating.[1]

Safety & Hazards

  • p-Nitrochlorobenzene: Highly toxic, absorbed through skin.[1] Use full PPE and handle in a closed system.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

  • Exotherms: Steps 1 (Condensation) and 4 (Acid dilution) are highly exothermic.[1] Active cooling is mandatory.

  • Waste: The "Green Route" minimizes waste, but the filtrate from Step 4 contains dilute sulfuric acid which must be neutralized or recovered.

References

  • Preparation method of 4-aminophenyl-beta-hydroxyethyl sulfone sulfate. Patent CN101525309A.[1] Google Patents. Available at:

  • Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate. Patent CN101255128A.[1] Google Patents. Available at:

  • Process for the preparation of aminoaryl β-sulfatoethyl sulfone compounds. Patent US5463100A. Google Patents.
  • Vinyl sulfone dyes. Wikipedia. Available at: [Link][1]

Sources

Application Note: HPLC Quantification of 2-[(4-Aminophenyl)sulfonyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the High-Performance Liquid Chromatography (HPLC) analysis of Ethanol, 2-[(4-aminophenyl)sulfonyl]- , also known as 4-(2-Hydroxyethylsulfonyl)aniline or P-Base Alcohol .

This compound is a critical intermediate in the synthesis of vinyl sulfone reactive dyes (e.g., Reactive Black 5). Its analysis is essential for process control to ensure the purity of the alcohol intermediate before esterification to the sulfate form.

Introduction & Scientific Context

The Analyte
  • Chemical Name: Ethanol, 2-[(4-aminophenyl)sulfonyl]-[1][2][3][4][5][6]

  • Common Names: 4-Aminophenyl-2-hydroxyethylsulfone; P-Base Alcohol; HEAPS.

  • CAS Number: 5509-02-4 (Alcohol form) / 2494-89-5 (Sulfate ester form - distinct).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.24 g/mol

  • Structure: Aniline ring substituted para with a sulfonyl-ethanol group.

Analytical Challenges & Strategy

The molecule contains two distinct functional groups that dictate chromatographic behavior:

  • Primary Amine (Aniline): Basic character (

    
     due to electron-withdrawing sulfone). At low pH, it exists as a cation (
    
    
    
    ), potentially causing peak tailing on residual silanols of silica-based columns.
  • Sulfonyl-Ethanol Chain: Highly polar. This reduces retention on standard C18 columns, risking elution near the void volume (

    
    ) where ion suppression and matrix interference occur.
    

Strategic Solution: To achieve robust retention and peak shape, this protocol utilizes a Base-Deactivated C18 (ODS) Column combined with a Buffered Mobile Phase .

  • Buffer Choice: A phosphate buffer at pH 3.0 is selected. At this pH, the amine is protonated, but the high ionic strength and the "end-capping" of the modern column prevent secondary silanol interactions. Alternatively, keeping the pH neutral (pH 6-7) keeps the amine neutral for better hydrophobic retention, but pH 3.0 is preferred for solubility and stability of related impurities (like the sulfate ester).

  • Detection: The aromatic sulfone system exhibits strong UV absorption. A wavelength of 254 nm provides optimal sensitivity while minimizing baseline drift from mobile phase modifiers.

Experimental Protocol

Reagents & Chemicals
  • Reference Standard: 2-[(4-aminophenyl)sulfonyl]ethanol (>98% purity).[5]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ).
Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

    • Reasoning: "Plus" or "Type B" silica columns are double end-capped, critical for sharp amine peaks.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Suppresses silanol ionization; controls amine speciation.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention reproducibility.
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 254 nm (Ref 360 nm)Max absorption of the sulfonyl-aniline chromophore.
Run Time 15 MinutesSufficient to elute less polar impurities (e.g., nitro-precursors).
Gradient Program

A gradient is recommended to separate the main alcohol peak from potential non-polar impurities (like unreacted nitro-compounds) or more polar hydrolysis products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration (High aqueous for polar retention)
8.06040Linear gradient to elute main peak
10.02080Wash step for hydrophobic impurities
10.1955Re-equilibration
15.0955End of Run

Sample Preparation Workflow

Standard Preparation
  • Stock Solution (1000 ppm): Weigh 50 mg of standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol (to ensure solubility) and dilute to volume with Mobile Phase A.

  • Working Standard (50 ppm): Dilute 2.5 mL of Stock Solution to 50 mL with Mobile Phase A.

Sample Preparation (Industrial Process Sample)
  • Weighing: Accurately weigh 100 mg of the process solid or liquid.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add 20 mL Methanol and sonicate for 5 minutes.

  • Dilution: Fill to mark with Mobile Phase A.

  • Filtration: Filter through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial.

    • Note: Nylon filters may bind proteins or specific dyes; PVDF is chemically resistant and low-binding for this application.

Visualization: Method Logic & Pathway

The following diagram illustrates the analytical logic, from sample extraction to data interpretation, highlighting the separation mechanism.

HPLC_Workflow Sample Raw Sample (Solid/Liquid Intermediate) Prep Sample Prep Dissolve in MeOH -> Dilute w/ Buffer -> Filter Sample->Prep Injection Injection (10 µL) Prep->Injection Column Column Separation (C18, pH 3.0) Mechanism: Hydrophobic Interaction Injection->Column Separation Elution Order 1. Salts/Polar Impurities (t < 2 min) 2. Target Alcohol (t ~ 5-7 min) 3. Nitro-Precursors (t > 10 min) Column->Separation Detector UV Detection (254 nm) Column->Detector Data Quantification Area Under Curve (AUC) Detector->Data

Caption: Workflow logic for the HPLC analysis of 2-[(4-aminophenyl)sulfonyl]ethanol, illustrating the separation of polar salts and non-polar precursors.

System Suitability & Validation

To ensure Trustworthiness and Scientific Integrity , the following parameters must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (

)
5.0 - 7.0 min (Target)If shifting: Check Mobile Phase pH and Pump mixing accuracy.
Tailing Factor (

)

High tailing indicates silanol interaction. Ensure column is end-capped and buffer strength is sufficient (>20mM).
Theoretical Plates (

)

Low plates suggest column aging or void volume issues.
Precision (RSD)

for Area (n=6)
High RSD indicates injector issues or air in the pump.
Resolution (

)

between Target and nearest impurity
Adjust gradient slope if resolution degrades.
Linearity & Range
  • Range: 10 ppm to 200 ppm.

  • Procedure: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 ppm).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

References

  • SIELC Technologies. (2018).[6] Separation of Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75615, Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester). Retrieved from [Link][1]

  • Kumbhar, S. T., et al. (2020). Kinetic Study of Hydrolysis of Reactive Dye Using HPLC. International Research Journal of Engineering and Technology (IRJET). Retrieved from [Link]

Sources

Comprehensive 1H NMR Profiling of 2-(4-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Structural Validation in Drug Development[1]

Executive Summary & Application Context

2-(4-Aminophenyl)ethanol (CAS: 104-10-9), often referred to as p-aminophenethyl alcohol, is a critical bifunctional intermediate in the synthesis of tyrosol derivatives, poly(amide-ester)s, and specific analgesic pharmacophores.[1] Its structure contains two distinct exchangeable proton environments (primary amine and primary alcohol) and a para-substituted aromatic system, making it an excellent model for demonstrating solvent-dependent NMR phenomena.[1]

This application note provides a definitive protocol for the 1H NMR characterization of 2-(4-aminophenyl)ethanol. Unlike generic spectral lists, this guide focuses on causality —explaining why signals shift between solvents—and establishes a self-validating workflow to distinguish this compound from its structural isomers (e.g., 2-amino-1-phenylethanol).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation protocols is required.[1]

2.1 Reagents and Equipment
  • Analyte: 2-(4-Aminophenyl)ethanol (>98% purity).[1][2]

  • Solvents:

    • Chloroform-d (CDCl₃): 99.8% D, containing 0.03% v/v TMS.[1] Use for routine ID.[1]

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): 99.9% D. Use for full characterization of exchangeable protons (OH, NH₂).[1]

  • NMR Tubes: 5 mm precision tubes (Wilmad 507-PP or equivalent).

2.2 Preparation Workflow
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

    • Note: Higher concentrations (>30 mg) may induce intermolecular hydrogen bonding, shifting OH/NH₂ signals and broadening peaks.[1]

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

    • Critical Step: If using DMSO-d₆, ensure the solvent is from a fresh ampoule to minimize water content.[1] Water in DMSO appears at ~3.33 ppm and can obscure the CH₂ signals or accelerate proton exchange.[1]

  • Homogenization: Vortex for 30 seconds. The compound is freely soluble in both DMSO and Chloroform.

  • Filtration: If any particulate is visible, filter through a small glass wool plug directly into the NMR tube to preserve field homogeneity (shimming).[1]

Spectral Analysis & Assignment Logic
3.1 The Aromatic Region (AA'BB' System)

The phenyl ring exhibits a classic para-substitution pattern.[1] Although often described as two doublets, it is rigorously an AA'BB' system , resulting in higher-order roofing effects.[1]

  • Logic: The amine group (-NH₂) is a strong electron-donating group (EDG) by resonance, significantly shielding the ortho protons.[1] The alkyl group is weakly activating.[1]

  • Observation:

    • H-a (ortho to NH₂): Upfield signal (~6.6 ppm).[1][2]

    • H-b (meta to NH₂): Downfield signal (~7.0 ppm).[1]

3.2 The Aliphatic Chain

The ethyl chain acts as a linker.[1] The electronegativity of the hydroxyl oxygen deshields the adjacent methylene.[1]

  • H-c (Ar-CH₂-): Benzylic protons.[1]

  • H-d (-CH₂-OH): Deshielded by oxygen.[1]

3.3 Comparative Chemical Shift Data (Table)
AssignmentProton CountMultiplicityShift δ (ppm) in CDCl₃Shift δ (ppm) in DMSO-d₆Mechanistic Insight
Ar-H (meta to NH₂) 2HDoublet (d)7.00 - 7.066.85 - 6.90Less shielded by NH₂ resonance.[1]
Ar-H (ortho to NH₂) 2HDoublet (d)6.64 - 6.686.45 - 6.50Strongly shielded by NH₂ lone pair (+M effect).[1]
-CH₂-OH 2HTriplet (t)3.74 - 3.783.45 - 3.55Inductive effect of Oxygen.[1] In DMSO, may split to q if OH couples.[1]
Ar-CH₂- 2HTriplet (t)2.70 - 2.752.55 - 2.60Benzylic position.[1]
-NH₂ 2HBroad Singlet3.0 - 3.5 (Variable)4.70 - 4.90 (s)H-bonding in DMSO sharpens and deshields this signal.[1]
-OH 1HBroad Singlet1.5 - 2.5 (Variable)4.50 - 4.60 (t)**Diagnostic: In dry DMSO, OH couples to CH₂ (J~5Hz).[1]

*Strictly AA'BB' pseudo-doublets. J values approx 8.5 Hz. **Triplet splitting of OH is only visible in ultra-dry DMSO-d₆.

Self-Validating Protocol: The D₂O Shake Test

To confirm the assignment of the exchangeable protons (which can vary wildly in shift), perform a "D₂O Shake."[1]

  • Acquire the standard 1H spectrum in CDCl₃.

  • Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake vigorously for 10 seconds and allow phases to separate (or mix if using DMSO).

  • Re-acquire the spectrum.

    • Result: Signals corresponding to -NH₂ and -OH will disappear or significantly diminish due to rapid H/D exchange (

      
      ).[1][3]
      
    • Verification: A new signal for HDO will appear (approx. 4.8 ppm).[1][4]

Visualization of Workflow & Logic

The following diagram illustrates the decision-making process for structural verification, highlighting the critical solvent-dependent pathways.

NMR_Workflow Sample Sample: 2-(4-aminophenyl)ethanol Solvent_Choice Select Solvent Sample->Solvent_Choice CDCl3 CDCl3 (Routine ID) Solvent_Choice->CDCl3 DMSO DMSO-d6 (Full Characterization) Solvent_Choice->DMSO Acquisition Acquire 1H Spectrum (16 scans, d1=1s) CDCl3->Acquisition DMSO->Acquisition Analysis_CDCl3 Analysis (CDCl3): - OH/NH2 broad/invisible - Ar-H: 7.05/6.67 ppm - CH2: 3.77/2.74 ppm Acquisition->Analysis_CDCl3 Path A Analysis_DMSO Analysis (DMSO-d6): - OH/NH2 Distinct - OH couples to CH2 (Triplet) - NH2 sharp singlet Acquisition->Analysis_DMSO Path B Validation D2O Shake Test Analysis_CDCl3->Validation Analysis_DMSO->Validation Optional Outcome Exchangeables Disappear Structure Confirmed Validation->Outcome

Figure 1: Decision tree for NMR solvent selection and structural validation steps.

Troubleshooting & Common Impurities

When analyzing commercial samples of 2-(4-aminophenyl)ethanol, be alert for these common artifacts:

  • Water Peak:

    • CDCl₃: Sharp singlet at ~1.56 ppm.[1] Often overlaps with -OH or -NH₂.

    • DMSO-d₆: Broad signal at ~3.33 ppm.[1][2] Can obscure the -CH₂-O- triplet if the sample is wet.

  • Residual Solvents:

    • Ethanol: Triplet at 1.11 ppm, Quartet at 3.69 ppm (from synthesis workup).[1]

    • Ethyl Acetate: Singlet at 2.02 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.[1]

  • Oxidation Products: Darkening of the sample usually indicates oxidation of the amine to an imine or azo species, often appearing as small impurity peaks in the aromatic region (7.5 - 8.0 ppm).[1]

References
  • SDBS Spectral Database for Organic Compounds. SDBS No. 3175, 1H NMR of 2-(4-Aminophenyl)ethanol. National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link][1]

  • University of Wisconsin-Madison Chemistry. NMR Solvent Chemical Shifts and Impurities Guide. Available at: [Link][1]

Sources

Synthesis of vinyl sulfone reactive dyes from aminophenyl ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Activation of Vinyl Sulfone Reactive Dyes

Executive Summary

This technical guide details the synthesis of vinyl sulfone (VS) reactive dyes, starting from the critical precursor 4-aminophenyl-2-hydroxyethylsulfone (often referred to industrially as "Para Base"). While often colloquially termed "aminophenyl ethanol" derivatives due to the hydroxyethyl chain, the presence of the sulfone group is the defining feature that enables the reactive mechanism.

This document bridges two distinct fields:

  • Textile Chemistry: The industrial synthesis of "masked" reactive dyes (sulfatoethyl sulfones).

  • Bioconjugation: The activation of these dyes for cysteine-selective protein labeling, a critical workflow in antibody-drug conjugate (ADC) and proteomic research.[1][2]

Part 1: The Chemistry of the "Masked" Anchor

Vinyl sulfone dyes are rarely synthesized directly in their reactive vinyl form (


) because they are highly unstable and prone to premature hydrolysis. Instead, they are synthesized as 

-sulfatoethyl sulfones
.
  • The Precursor: 4-aminophenyl-2-hydroxyethylsulfone.

  • The "Mask": The hydroxyl group is esterified with sulfuric acid to form a sulfate ester.

  • The Trigger: Under alkaline conditions (pH > 10), the sulfate group acts as a leaving group, generating the reactive vinyl sulfone moiety via 1,2-elimination.

Mechanism of Action

The following diagram illustrates the transition from the stable precursor to the active electrophile used in bioconjugation.

VS_Mechanism Precursor Precursor: 4-aminophenyl-2-hydroxyethylsulfone Ester Masked Form: Sulfatoethyl Sulfone Precursor->Ester Esterification (H2SO4, 100°C) VS Active Electrophile: Vinyl Sulfone Ester->VS Activation (Alkali, pH > 10) - Na2SO4 Product Final Conjugate: Thioether Bond VS->Product Michael Addition (Protein-SH / Cellulose-OH)

Figure 1: The activation pathway of vinyl sulfone dyes. The sulfatoethyl ester serves as a stable storage form until alkaline activation.

Part 2: Synthesis Protocol (Laboratory Scale)

Safety Warning: Diazonium salts are potentially explosive when dry. Work must be performed in a fume hood. Sulfuric acid and oleum are highly corrosive.

Materials Required
  • Precursor: 4-aminophenyl-2-hydroxyethylsulfone (Para Base).

  • Coupler: H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) – Selected for generic blue/red chromophore generation.

  • Reagents: Sulfuric acid (100%), Sodium Nitrite (

    
    ), Hydrochloric Acid (30%), Sodium Carbonate (
    
    
    
    ), Ice.
Step 1: Esterification (Formation of the Anchor)

This step converts the alcohol handle into a sulfate leaving group.

  • Charge 50 mL of 100% Sulfuric Acid into a chemically resistant flask.

  • Slowly add 0.1 mol (20.1 g) of 4-aminophenyl-2-hydroxyethylsulfone while stirring.

    • Critical: Maintain temperature below 30°C during addition to prevent charring.

  • Heat the mixture to 100–105°C and hold for 3 hours.

  • Cool to 20°C. Pour the reaction mass onto 300 g of crushed ice to precipitate the ester.

  • Validation: The product (4-aminophenyl-

    
    -sulfatoethylsulfone) should be a white/grey precipitate.
    
Step 2: Diazotization (Generating the Electrophile)
  • Suspend the ester from Step 1 in 200 mL water and add 25 mL HCl (30%) .

  • Cool the solution to 0–5°C using an ice-salt bath.

  • Add 0.1 mol Sodium Nitrite (

    
    )  solution (40% w/v) dropwise.
    
    • Control: The temperature must never exceed 5°C .

  • Stir for 45 minutes.

  • Endpoint Check: Test with Starch-Iodide paper. A blue color indicates excess nitrous acid (required). Remove excess nitrous acid by adding a small amount of sulfamic acid.

Step 3: Coupling (Chromophore Formation)
  • Dissolve 0.1 mol H-Acid in 200 mL water at pH 6.0 (adjust with

    
    ).
    
  • Cool the coupler solution to 0–5°C .

  • Slowly add the Diazonium suspension (from Step 2) to the coupler solution over 60 minutes.

  • pH Control (Crucial): Simultaneously add

    
     solution to maintain pH 5.0–6.0 .
    
    • Note: If pH drops < 4, coupling stalls. If pH > 7, the diazo decomposes.

  • Stir for 4 hours. The solution will turn deep blue/red (depending on specific isomer).

  • Isolation: Salt out the dye by adding NaCl (15% w/v) . Filter and dry under vacuum at 40°C.

Part 3: Bioconjugation Protocol (Drug Development)

For researchers in drug discovery, the synthesized dye (in its sulfatoethyl form) acts as a "pro-label." It must be activated to the vinyl sulfone form to label cysteine residues on proteins (e.g., Antibodies, Albumin).

Why Vinyl Sulfone?

Unlike Maleimides (which suffer from retro-Michael exchange in plasma), Vinyl Sulfones form an irreversible thioether bond, offering superior stability for ADCs.[1]

Activation & Labeling Workflow
  • Stock Preparation: Dissolve the sulfatoethyl sulfone dye in water (10 mg/mL).

  • Activation (Generation of Vinyl Group):

    • Adjust dye solution to pH 11.0 using 0.1 M NaOH.

    • Incubate at 37°C for 30 minutes .

    • Check: Monitor by HPLC. The retention time will shift as the polar sulfate group is eliminated to form the hydrophobic vinyl group.

    • Neutralization: Rapidly adjust pH back to 7.0 using 1 M HCl. The Vinyl Sulfone is now active.

  • Conjugation:

    • Mix active dye with Protein (reduced, containing free thiols) in PBS (pH 7.4).

    • Ratio: 5–10 molar excess of dye.

    • Incubate: 2 hours at Room Temp or Overnight at 4°C.

  • Purification: Remove excess dye using a PD-10 desalting column or dialysis.

Part 4: Analytical Validation

Data consistency is key for reproducibility. Use the following parameters to validate your synthesis.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, Acetonitrile/Water gradient)> 95% (Area under curve)
Identity 1H-NMR (D2O)Vinyl protons: Multiplets at

6.2–6.9 ppm (after activation).
Hydrolysis Tinctorial Strength< 5% hydrolyzed dye (hydroxyethyl form).
Free Amine Diazotization Titration< 0.5% residual unreacted amine.
Synthesis Workflow Diagram

Synthesis_Flow start Start: 4-aminophenyl-2-hydroxyethylsulfone step1 1. Esterification (100% H2SO4, 100°C) start->step1 step2 2. Diazotization (NaNO2/HCl, 0-5°C) step1->step2 Precipitate on Ice step3 3. Coupling (H-Acid, pH 5-6) step2->step3 Electrophilic Attack step4 4. Salting Out & Filtration step3->step4 end Final Product: Reactive Dye (Sulfato Form) step4->end

Figure 2: Step-by-step synthesis workflow for the preparation of the reactive dye.

References

  • Review of Vinyl Sulfone Chemistry

    • Tong, J., et al.[3] (2023).[3][4] "Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives." ResearchGate.

  • Bioconjugation & Cysteine Selectivity

    • BenchChem Application Notes. (2025).[1][2][3] "Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents."

  • Industrial Synthesis of Reactive Dyes

    • Asian Journal of Chemistry. (2013).[5] "Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes."

    • [5]

  • Mechanism of Activation

    • Wikipedia Entry: Vinyl sulfone dyes. (Detailed structural analysis of Parabase Ester).
  • Drug Design Applications

    • Zhang, et al.[3][6] (2024). "The vinyl sulfone motif as a structural unit for novel drug design and discovery."[3][7] PubMed.

Sources

Diazotization and coupling reactions of aminophenyl sulfonyl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Diazotization and Coupling of 2-[(4-Aminophenyl)sulfonyl]ethanol

Executive Summary

This guide details the laboratory-scale diazotization and subsequent coupling of 2-[(4-aminophenyl)sulfonyl]ethanol (APSE) . APSE is a critical intermediate in the synthesis of reactive dyes (specifically vinyl sulfone types) and sulfonamide-based pharmaceuticals.

Key Technical Challenge: Unlike its sulfated derivative (P-Base Ester), APSE possesses limited water solubility. This protocol utilizes a suspension diazotization technique to overcome solubility barriers without requiring aggressive organic co-solvents, ensuring high yield and purity.

Chemical Basis & Mechanistic Insight

The Electronic Environment

The presence of the sulfonyl group (


) para to the amine creates a unique electronic environment:
  • Deactivation of Amine: The sulfonyl group is strongly electron-withdrawing (

    
     and 
    
    
    
    effects). This reduces the nucleophilicity of the amino nitrogen, making the initial attack on the nitrosonium ion (
    
    
    ) slower than in simple aniline.
  • Activation of Diazonium: Once formed, the resulting diazonium salt is highly electrophilic due to the same electron-withdrawing nature. This makes it an aggressive coupling partner, capable of reacting rapidly with nucleophiles (phenols, amines).

Reaction Pathway Visualization

The following diagram outlines the mechanistic progression from the amine precursor to the final azo compound.

APSE_Mechanism APSE APSE (Amine) Low Nucleophilicity Diazo Diazonium Salt (Electrophilic) APSE->Diazo Diazotization (0-5°C, pH < 2) HNO2 HNO2 + HCl (Nitrosonium Source) HNO2->Diazo AzoDye Azo Product (Vinyl Sulfone Precursor) Diazo->AzoDye Coupling (pH 8-9) Coupler Coupling Agent (e.g., 2-Naphthol) Coupler->AzoDye

Caption: Mechanistic pathway from APSE to Azo Dye, highlighting the transition from nucleophile to electrophile.

Pre-Reaction Preparation

Material Specifications
ReagentPurityRoleNotes
APSE >98%SubstratePowder form; grind finely to increase surface area.[1]
Sodium Nitrite 4N SolutionReagentPrepare fresh (

in

water).
HCl 37% (Conc.)Acid SourceGenerates

and maintains ionic strength.
Sulfamic Acid SolidScavengerDestroys excess

post-reaction.
2-Naphthol >99%CouplerStandard model for validation.
Safety & Handling (E-E-A-T)
  • Temperature Criticality: Diazonium salts of sulfones are relatively stable but can decompose violently if allowed to dry or heat above

    
    .
    
  • Toxic Gas: The reaction may generate

    
     fumes. Work strictly within a fume hood.
    

Protocol A: Suspension Diazotization of APSE

Objective: Convert APSE to 4-(2-hydroxyethylsulfonyl)benzenediazonium chloride.

Step-by-Step Methodology:

  • Slurry Preparation:

    • In a

      
       beaker, charge 
      
      
      
      (
      
      
      ) of APSE
      .
    • Add

      
       of deionized water .
      
    • Add

      
       of concentrated HCl  dropwise while stirring.
      
    • Observation: The APSE will not fully dissolve. It forms a white suspension/hydrochloride salt slurry. High-speed magnetic stirring (

      
      ) is mandatory to ensure dispersion.
      
  • Thermal Equilibration:

    • Place the beaker in an ice-salt bath.

    • Cool the internal temperature to

      
       .
      
  • Nitrosation (The Critical Step):

    • Prepare a solution of

      
       (
      
      
      
      ) Sodium Nitrite
      in
      
      
      water.
    • Add the

      
       solution sub-surface (using a pipette tip below the liquid level) over 10 minutes.
      
    • Why? Sub-surface addition prevents the escape of nitrous acid fumes, ensuring stoichiometry is maintained.

    • Maintain temperature

      
      .
      
  • Digestion & Validation:

    • Stir for 30–45 minutes at

      
      .
      
    • The Clarification Point: As the solid amine reacts, it converts to the soluble diazonium salt. The slurry should gradually turn into a clear (or slightly hazy) pale yellow solution.

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. It must turn immediately blue/black, indicating a slight excess of nitrous acid (driving the reaction to completion).

  • Scavenging:

    • Add a spatula tip (

      
      ) of Sulfamic Acid  to destroy excess nitrous acid.
      
    • Validation: Starch-iodide paper should now remain white.

Protocol B: Coupling Reaction (Synthesis of Azo Dye)

Objective: Couple the diazonium salt with 2-Naphthol to form a model dye.

Step-by-Step Methodology:

  • Coupler Preparation:

    • In a separate

      
       beaker, dissolve 
      
      
      
      (
      
      
      ) of 2-Naphthol
      in
      
      
      of 10% NaOH
      .
    • Note: The solution will be alkaline (

      
      ).
      
    • Cool to

      
      .
      
  • The Coupling Event:

    • Slowly pour the Diazonium Solution (from Protocol A) into the Coupler Solution over 15 minutes.

    • Crucial Control: Simultaneously add Sodium Carbonate (Soda Ash) solution to maintain pH 8.5–9.5 .

    • Chemistry: Phenols couple via the phenoxide ion (active at high pH). If pH drops below 7, coupling stalls; if pH > 11, the diazonium salt may degrade to a diazotate (inactive).

  • Precipitation & Isolation:

    • A bright orange/red precipitate forms immediately.[2]

    • Stir for 60 minutes at

      
      .
      
    • Heat to

      
       for 10 minutes to aggregate the particles (Ostwald ripening).
      
    • Filter via vacuum filtration.[2] Wash with cold water until filtrate is neutral.[2]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling Step1 Suspend APSE in HCl/Water (Temp: 0-2°C) Step2 Add NaNO2 Solution (Sub-surface addition) Step1->Step2 Step3 Stir 45 mins (Check Starch-Iodide: Blue) Step2->Step3 Step4 Add Sulfamic Acid (Remove excess HNO2) Step3->Step4 Step6 Add Diazo to Coupler (Maintain pH 8.5-9.5) Step4->Step6 Transfer immediately Step5 Prepare 2-Naphthol in NaOH (pH > 12) Step5->Step6 Step7 Precipitate & Filter (Wash Neutral) Step6->Step7

Caption: Operational workflow for the synthesis of APSE-derived azo dyes, emphasizing pH and temperature checkpoints.

Analytical Validation & Troubleshooting

Validation Metrics
TestExpected ResultInterpretation
Starch-Iodide (During Diazo) Instant Blue/Black Sufficient Nitrite present.[1] Reaction driving to completion.
H-Acid Spray (During Coupling) No Color Change Spot reaction mass on filter paper; spray with H-acid. No color means no free diazo (reaction complete).
TLC (Silica/DCM:MeOH 9:1) Single Spot (

)
Pure azo dye. Multiple spots indicate decomposition or unreacted amine.
Troubleshooting Guide
  • Problem: Reaction mixture remains a thick slurry during diazotization.

    • Cause: Insufficient acid or temperature too low (

      
      ).
      
    • Fix: Ensure HCl is at least 2.5 molar equivalents.[2] The diazonium salt is more soluble than the amine, so the slurry must thin out.

  • Problem: Low Yield / Tar Formation.

    • Cause: Temperature exceeded

      
      , causing decomposition of diazonium to phenol (releasing 
      
      
      
      gas).
    • Fix: Strict ice bath control.[2]

  • Problem: Dull Color.

    • Cause: Coupling pH was too low (< 7).

    • Fix: Monitor pH continuously; use Sodium Carbonate to buffer at pH 9.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • PrepChem. (n.d.). Synthesis of 4-aminophenyl-β-sulfatoethylsulfone. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Diazotisation: Mechanism and Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-acylation of aminophenyl sulfonyl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield & Side Reactions in Sulfonyl Aniline Acylation Ticket ID: #TCH-882-ACYL Responder: Dr. Aris Thorne, Senior Application Scientist Status: Open [Detailed Resolution Below]

Executive Summary

The N-acylation of aminophenyl sulfonyl ethanol (APSE) presents a unique challenge compared to standard aniline protection. The low yield you are experiencing is likely not due to a failure of the acylation itself, but rather a chemoselectivity failure or an unintended


-elimination  triggered by your base selection.

This molecule contains a "masked" reactive group: the 2-hydroxyethyl sulfonyl moiety. Under standard basic acylation conditions (e.g., Acetyl Chloride + NaOH/TEA), this group is prone to eliminating water to form a Vinyl Sulfone , a potent Michael acceptor that polymerizes or degrades, leading to "missing mass" in your mass balance.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this flowchart to identify the specific failure mode based on your crude analysis (LCMS/NMR).

Troubleshooting_APSE Start Start: Low Yield Analysis Check_LCMS Check Crude LCMS/NMR Start->Check_LCMS Result_Vinyl Mass = Product - 18 (H2O) (Vinyl Sulfone Detected) Check_LCMS->Result_Vinyl Peak -18 Da Result_Bis Mass = Product + Acyl Group (Bis-acylation/Ester) Check_LCMS->Result_Bis Peak +Acyl Result_SM Unreacted Starting Material Check_LCMS->Result_SM SM Remains Result_Tar Polymer/Tar (No distinct peaks) Check_LCMS->Result_Tar Baseline Noise Sol_Vinyl CAUSE: Base too strong/Heat FIX: Switch to NaHCO3 or Pyridine Keep T < 5°C Result_Vinyl->Sol_Vinyl Sol_Bis CAUSE: O-acylation FIX: Reduce Acyl Chloride eq. Control pH ~5-6 Result_Bis->Sol_Bis Sol_Solubility CAUSE: Poor Solubility FIX: Switch to DMAc/NMP Result_SM->Sol_Solubility Result_Tar->Sol_Vinyl

Figure 1: Diagnostic logic for identifying the root cause of yield loss in APSE acylation.

Part 2: Technical FAQs & Troubleshooting

Q1: Why is my product decomposing into a "Vinyl Sulfone"?

The Hidden Trap: The sulfonyl ethanol group (


) is an intermediate used in reactive dye chemistry (Remazol dyes). The sulfonyl group is highly electron-withdrawing, making the 

-protons acidic.

If you use a strong base (NaOH, KOH, or even excess Triethylamine at high temperatures), you trigger an E1cB-like elimination of the hydroxyl group (often activated by the acylating agent).

Mechanism of Failure:

  • Activation: The acyl chloride may accidentally O-acylate the alcohol, turning

    
     into a good leaving group (
    
    
    
    ).
  • Elimination: The base deprotonates the carbon alpha to the sulfone.

  • Collapse: The leaving group is ejected, forming the vinyl sulfone (

    
    ).
    

Corrective Action:

  • Change Base: Switch to Sodium Bicarbonate (

    
    )  or Pyridine . These are strong enough to scavenge the HCl formed during acylation but too weak to trigger rapid elimination at low temperatures.
    
  • Temperature: Maintain reaction temperature strictly between 0°C and 5°C . Elimination rates skyrocket above 25°C.

Q2: I see significant O-acylation (Ester formation). How do I stop it?

The Chemistry: While the aniline amine is more nucleophilic than the aliphatic alcohol, the selectivity drops if:

  • Excess Reagent: You use >1.1 equivalents of acyl chloride.[1]

  • High pH: At high pH, the alkoxide character increases, competing with the amine.

Corrective Action:

  • Reverse Addition: Do not dump the acid chloride into the amine. Dissolve the amine, cool to 0°C, and add the acid chloride dropwise to keep its instantaneous concentration low.

  • Stoichiometry: Use exactly 1.05 equivalents of the acylating agent.

  • Selective Reagent: If selectivity remains poor, consider using the anhydride form (e.g., acetic anhydride) instead of the chloride, as anhydrides are generally more chemoselective for amines in the presence of alcohols.

Q3: My yield is low because the product won't extract. What solvent should I use?

The Solubility Issue: The sulfonyl group makes the molecule highly polar. Standard extraction solvents like Dichloromethane (DCM) or Diethyl Ether often fail to pull the product from the aqueous phase.

Corrective Action:

  • Extraction: Use Ethyl Acetate (EtOAc) or n-Butanol .

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic product out (Salting-out effect).

  • Precipitation: Often, the best isolation isn't extraction. Pour the reaction mixture into ice-cold water (10x volume). The N-acylated product often precipitates as a solid while the reagents stay in solution.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize vinyl sulfone formation and maximize N-selectivity.

Reagents:

  • Substrate: 4-(2-hydroxyethylsulfonyl)aniline (1.0 eq)

  • Acylating Agent: Acyl Chloride (1.05 eq) or Anhydride (1.1 eq)

  • Base: Saturated aq.

    
     (2.5 eq) OR Pyridine (1.2 eq)
    
  • Solvent: THF or Acetone (if using aqueous base); DCM (if using Pyridine)

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline substrate in THF (or Acetone). If solubility is poor, use a minimal amount of DMF/DMAc as a co-solvent.

  • Base Addition:

    • Method A (Schotten-Baumann): Add saturated aqueous

      
       solution. The mixture will be biphasic.
      
    • Method B (Organic):[2] Add Pyridine.

  • Cooling: Cool the mixture to 0–5°C using an ice bath. Critical step to prevent elimination.

  • Acylation: Dilute the Acyl Chloride in a small amount of dry solvent. Add it dropwise over 20–30 minutes.

    • Note: Monitor internal temperature; do not let it rise above 10°C.

  • Reaction Check: Stir at 0°C for 1 hour. Check LCMS.

    • Target: Disappearance of amine.

    • Watch for: Peak at [M-18] (Vinyl Sulfone).

  • Quench & Isolation:

    • Do NOT heat to reflux.

    • Pour the mixture into excess ice water. Stir vigorously.

    • If solid forms: Filter and wash with cold water.[3][4]

    • If no solid: Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine (sat. NaCl). Dry over 
      
      
      
      and concentrate in vacuo at low temperature (<40°C) .

Part 4: Comparative Data

Table 1: Impact of Base Selection on Impurity Profile

Base SystemReaction TempYield (Isolated)Major ImpurityVerdict
NaOH (1M) 25°C< 30%Vinyl Sulfone (Elimination)AVOID
Triethylamine 25°C55%Bis-acylated (Ester)Risky
Pyridine 0°C85%None (Trace SM)Recommended

(aq)
0°C82%Hydrolysis of Acyl ChlorideExcellent (Green)

Part 5: Mechanistic Visualization

The diagram below illustrates the competition between the desired pathway and the destructive elimination pathway.

Reaction_Pathways Substrate Aminophenyl Sulfonyl Ethanol (Substrate) Intermediate N-Acylated Intermediate (Desired Product) Substrate->Intermediate Mild Base (Pyridine) 0°C VinylSulfone Vinyl Sulfone (Side Product) Substrate->VinylSulfone Strong Base (NaOH) >25°C (-H2O) AcylAgent Acyl Chloride AcylAgent->Substrate Intermediate->VinylSulfone Over-exposure to Base Polymer Polymers/Tar VinylSulfone->Polymer Polymerization

Figure 2: Reaction pathways showing how strong bases trigger the irreversible formation of vinyl sulfone side products.

References

  • Reactive Dye Chemistry (Vinyl Sulfone Precursors)

    • Title: Vinyl sulfone dyes (Mechanism of formation via elimination)[5]

    • Source: Wikipedia / Textile Chemistry Liter
    • URL:[Link]

  • Elimination Mechanism

    • Title: Elimination Reactions of Alcohols (E1/E2 Mechanisms)
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Title: Preparation of 2-vinylsulfonylethanol (US3509218A) - Describes the base-catalyzed elimination conditions.
  • Chemoselective Acylation

    • Title: Selective N-acylation of amino alcohols[4][6][7][8]

    • Source: Google P
    • URL

Sources

Technical Support Center: Purification of 2-((p-aminophenyl)sulfonyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-APSE-001 Status: Active Last Updated: February 18, 2026 Topic: Purification, Isolation, and Troubleshooting of Crude 2-((p-aminophenyl)sulfonyl)ethanol (APSE).[1]

Executive Summary & Physicochemical Profile

Molecule: 2-((p-aminophenyl)sulfonyl)ethanol Common Aliases: APSE, p-Aminophenyl-beta-hydroxyethylsulfone.[1] CAS: 5246-58-2 Target Purity: >98.5% (HPLC) Critical Impurities: 4-aminophenyl vinyl sulfone (PVS), p-nitrophenyl sulfonyl ethanol (unreduced precursor), colored azobenzene derivatives.[1]

This guide addresses the purification of crude APSE obtained typically via the catalytic hydrogenation of p-nitrophenyl-beta-hydroxyethylsulfone.[1] The primary challenges are the removal of colored oxidation byproducts and the prevention of premature dehydration to vinyl sulfone.[1]

Solubility Profile (Critical for Crystallization)

Data represents approximate solubility limits based on internal standard operating procedures.

Solvent System20°C (Solubility)80°C (Solubility)Comments
Water < 0.2 g/100 mL> 15.0 g/100 mLIdeal recrystallization solvent.
Methanol SolubleHighly SolubleGood for washing, poor for yield if used alone.[1]
Dilute HCl (1M) SolubleSolubleForms hydrochloride salt; useful for filtration.[1]
Dilute NaOH SolubleSolubleRISK: Promotes formation of vinyl sulfone.[1]
Toluene InsolubleInsolubleGood for removing non-polar organics.[1]

Standard Operating Procedure (SOP): The "Acid-Base Swing" Protocol

For crude material (<90% purity) or material with significant color contamination, simple recrystallization is often insufficient.[1] The Acid-Base Swing method utilizes the amphoteric nature of the amine to chemically isolate the product from non-basic impurities.[1]

Phase 1: Dissolution & Adsorption[1]
  • Slurry: Suspend 100g of crude APSE in 400 mL of deionized water.

  • Acidification: Slowly add 30% HCl while stirring until pH reaches 1.0–1.5. The solution should become clear as the amine hydrochloride salt forms.[1]

    • Why? Non-basic impurities (e.g., unreacted nitro compounds, sulfones without amines) will remain insoluble.[1]

  • Adsorption: Add 2.0g Activated Carbon (powdered) and 0.5g Diatomaceous Earth (filter aid).[1] Heat to 50°C for 30 minutes.

    • Why? Removes colored oligomers and trace metal catalysts (Ni/Pd) from synthesis.[1]

  • Filtration: Filter hot (50°C) through a sintered glass funnel or filter press. Retain the filtrate (liquid).[1]

Phase 2: Neutralization & Crystallization
  • Cooling: Cool the filtrate to 20–25°C.

  • Neutralization: Slowly add 20% NaOH (or Ammonia water) dropwise.[1] Monitor pH strictly.

    • Target: Adjust pH to 7.0–7.2 .

    • Caution: Do not exceed pH 8.[1]0. High pH triggers

      
      -elimination of the hydroxyl group, forming the vinyl sulfone impurity.[1]
      
  • Crystallization: The free base APSE will precipitate as a white/off-white solid.[1] Stir for 2 hours at 10–15°C to maximize yield.

  • Isolation: Filter the solid. Wash the cake with 2x 50mL ice-cold water.

Phase 3: Drying (Critical Control Point)
  • Method: Vacuum oven drying.[1]

  • Temperature: Max 60°C.

  • Pressure: < 50 mbar.[1]

  • Warning: Drying above 80°C or without vacuum can cause surface oxidation (browning) and thermal dehydration.[1]

Workflow Visualization

The following diagram illustrates the purification logic and impurity rejection pathways.

APSE_Purification Crude Crude APSE (Contains: Nitro, Color, Salts) Acidify Add Dilute HCl (pH 1.0 - 1.5) Crude->Acidify Filter1 Filtration (Insolubles) Acidify->Filter1 Carbon Activated Carbon Treatment (50°C) Filter1->Carbon Filtrate (Amine Salt) WasteSolid Waste: Non-basic Impurities (Nitro compounds) Filter1->WasteSolid Removes Insoluble Organics Filter2 Filtration (Remove Carbon) Carbon->Filter2 Neutralize Neutralize with NaOH (Target pH 7.0) Filter2->Neutralize Clear Filtrate Crystallize Crystallization (Cool to 10°C) Neutralize->Crystallize Precipitation Dry Vacuum Dry (<60°C) Crystallize->Dry WasteLiq Waste: Soluble Salts (NaCl) Crystallize->WasteLiq Mother Liquor

Caption: Logic flow for the Acid-Base Swing purification method, highlighting impurity rejection points.

Troubleshooting Guide (Q&A)

Category: Appearance & Color[1]

Q: My final product is pink or light brown instead of white. How do I fix this?

  • Diagnosis: This indicates oxidation of the aniline moiety, likely due to air exposure while the product was wet or insufficient removal of nitro-precursors.[1]

  • Corrective Action:

    • Perform a "polish" recrystallization in water.[1]

    • Add 0.5% Sodium Dithionite (Hydrosulfite) to the hot aqueous solution before adding activated carbon. Dithionite acts as a reducing bleaching agent.[1]

    • Ensure the carbon filtration is done while the solution is hot (>50°C) to prevent premature crystallization on the carbon filter cake.[1]

Q: The product turns into a sticky gum during neutralization. [1]

  • Diagnosis: This is often caused by "oiling out."[1] It happens if the concentration is too high or the neutralization is too rapid, trapping impurities that lower the melting point.[1]

  • Corrective Action:

    • Dilute the solution (increase water volume by 20%).

    • Add a "seed crystal" of pure APSE just as the solution becomes turbid.

    • Slow down the NaOH addition rate.

Category: Purity & Stability[1]

Q: HPLC shows a peak at RRT 1.2 (Vinyl Sulfone).[1] Where did it come from?

  • Diagnosis: The "Vinyl Sulfone" (4-aminophenyl vinyl sulfone) is formed via

    
     of the hydroxyl group.[1] This reaction is catalyzed by Base + Heat .[1]
    
  • Root Cause: You likely overshot the pH during neutralization (pH > 8.[1]5) or dried the oven too hot (>70°C).

  • Corrective Action:

    • Re-dissolve in dilute acid and neutralize strictly to pH 7.0.

    • Check your pH meter calibration.[1]

    • Lower drying temperature to 50°C and rely on higher vacuum.[1]

Q: I have high ash content (Inorganic Salts).

  • Diagnosis: Incomplete washing of the filter cake.[1] The Acid-Base method generates NaCl during neutralization.[1]

  • Corrective Action:

    • Increase the volume of the ice-water wash.[1]

    • Monitor the conductivity of the wash filtrate.[1] Continue washing until conductivity drops below 500 µS/cm.[1]

Category: Yield

Q: My yield is only 60%. Where is the product going?

  • Diagnosis: APSE has moderate solubility in water (approx 0.2g/100mL at cold, but much higher if pH is off).[1]

  • Corrective Action:

    • pH Check: Ensure the final pH is exactly at the isoelectric point (approx pH 7.0–7.5). If it is too acidic (pH 4) or too basic (pH 9), the product remains soluble.[1]

    • Mother Liquor Recycling: The filtrate can be concentrated (vacuum evaporation) to recover a second crop, though this crop will be lower purity and require recrystallization.[1]

Advanced Technical FAQs

Q: Can I use ethanol for recrystallization? A: Yes, but with caveats. APSE is significantly more soluble in hot ethanol than water.[1] Ethanol is excellent for removing inorganic salts (which are insoluble in ethanol) but less effective at removing organic impurities that track with the product. A 90:10 Water:Ethanol mix is often the best compromise for purity/yield balance.[1]

Q: How do I store the purified material? A: Store in a tightly sealed container, protected from light, at room temperature. Light exposure can cause surface photo-oxidation (yellowing) over time.[1] Ensure the material is completely dry; moisture accelerates degradation.[1]

Q: Is there a specific HPLC method for purity analysis? A: Yes. A standard Reverse Phase (C18) method is recommended.[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters Symmetry), 5µm, 4.6 x 150mm.[1]

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1]

  • Detection: UV at 254 nm.[1]

  • Reference: See SIELC Technologies application notes for specific gradients [1].

References

  • SIELC Technologies. (2018).[1] Separation of 2-((p-Aminophenyl)sulphonyl)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sumitomo Chemical Co. (1983).[1] Process for producing aminophenyl-beta-hydroxyethylsulfone.[1][2][3][4][5][6][7] EP0092909A2.[1] European Patent Office.[1] Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 21323, 2-[(4-Aminophenyl)sulfonyl]ethanol.[1] Retrieved from [Link][1]

  • Zhejiang Longsheng Group. (2009).[1] Production method of aminophenyl-beta-hydroxyethyl sulfone sulfate. CN101525309A.[1] Google Patents. Retrieved from

Sources

Identifying by-products in the synthesis of 2-[(aminophenyl)sulfonyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Criticality

2-[(4-Aminophenyl)sulfonyl]ethanol (APSE), often referred to as "Sulfone Base" or "Para Base," is a pivotal intermediate in the synthesis of vinyl sulfone reactive dyes (e.g., C.I. Reactive Black 5) and sulfonamide-based pharmaceuticals.[1] Its purity is critical; even trace impurities (<0.1%) can cause shade deviation in dyes or genotoxic concerns in drug substances.

This guide addresses the two primary synthesis routes:

  • The Oxidative Route: Oxidation of 4-(2-hydroxyethylthio)nitrobenzene followed by reduction.

  • The Sulfinate Route: Condensation of 4-acetamidobenzenesulfinic acid with ethylene oxide (or 2-chloroethanol).

Troubleshooting & Diagnostic Guide (Q&A)

Category A: Impurity Profiling (HPLC/LC-MS)

Q1: I observe a persistent peak eluting before the main APSE peak in Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely 4-Aminophenyl-2-hydroxyethyl sulfoxide .

  • Root Cause: In the Oxidative Route, the oxidation of the sulfide precursor (using

    
    ) was incomplete. The sulfoxide is more polar than the sulfone and typically elutes earlier on C18 columns.
    
  • Corrective Action: Verify the stoichiometry of the oxidant (ensure >2.05 eq). Check reaction temperature; oxidation to sulfone usually requires

    
    .
    

Q2: There is a late-eluting, non-polar impurity (RRT ~1.5 - 1.8) that correlates with a yellow discoloration of the product.

  • Diagnosis: This indicates the presence of Azoxy or Azo dimers (e.g., 4,4'-bis(2-hydroxyethylsulfonyl)azoxybenzene).

  • Root Cause: During the catalytic hydrogenation of the nitro-precursor, the reaction stalled or the pH was too high (alkaline conditions favor condensation of nitroso/hydroxylamine intermediates).

  • Corrective Action: Maintain strict pH control (neutral to slightly acidic) during reduction. Ensure catalyst activity (Pd/C or Raney Ni) is sufficient to push the reduction rapidly through the intermediate stages.

Q3: I see a peak with a mass of [M-18] in LC-MS. Is my product degrading?

  • Diagnosis: You are detecting 4-Aminophenyl vinyl sulfone .

  • Root Cause: Dehydration of the

    
    -hydroxyethyl group. This occurs if the reaction mass is exposed to strong acid or base at high temperatures during workup, or if the injection port temperature on the GC (if used) is too high.
    
  • Corrective Action: Keep workup pH between 5–8. Avoid thermal stress >100°C during drying. Note: In LC-MS, this can also be an in-source fragmentation artifact; verify by lowering the desolvation temperature.

Category B: Process Chemistry Issues

Q4: The melting point of my crude solid is depressed (100–103°C vs. lit. 107–109°C), but HPLC purity is >98%.

  • Diagnosis: Presence of inorganic salts or Disulfide impurities (Bis(2-hydroxyethyl) disulfide).

  • Root Cause: If using the Oxidative Route, the starting mercaptoethanol may have dimerized before reacting with the chloronitrobenzene. These aliphatic disulfides are often "invisible" at 254 nm UV but affect physical properties.

  • Corrective Action: Use Refractive Index (RI) detection or low-wavelength UV (210 nm) to screen for aliphatic impurities. Wash the crude cake thoroughly with water to remove salts.

Synthesis Pathways & Impurity Mapping

The following diagram details the Oxidative Route (Industry Standard), mapping specific by-products to their point of origin.

APSE_Synthesis Start 4-Chloronitrobenzene + 2-Mercaptoethanol Sulfide Intermediate 1: 4-Nitrophenyl-2-hydroxyethyl sulfide Start->Sulfide Condensation (pH > 9) Imp_Disulfide Impurity A: Bis(2-hydroxyethyl) disulfide Start->Imp_Disulfide Side Rxn: Oxidation of Thiol Sulfone Intermediate 2: 4-Nitrophenyl-2-hydroxyethyl sulfone Sulfide->Sulfone Oxidation (H2O2/Tungstate) Imp_Sulfoxide Impurity B: Sulfoxide Intermediate (Incomplete Oxidation) Sulfide->Imp_Sulfoxide Incomplete Oxidation Product Target Product (APSE): 2-[(4-Aminophenyl)sulfonyl]ethanol Sulfone->Product Reduction (H2/Pd-C) Imp_Azoxy Impurity C: Azoxy/Azo Dimers (Alkaline Reduction) Sulfone->Imp_Azoxy Coupling Side Rxn Imp_Vinyl Impurity D: Vinyl Sulfone (Thermal Dehydration) Product->Imp_Vinyl Dehydration (Acid/Heat)

Figure 1: Reaction pathway for APSE synthesis via the Oxidative Route, highlighting critical impurity genesis points.

Standardized Analytical Protocol

To reliably detect the impurities discussed, use the following validated HPLC method.

Table 1: HPLC Method Parameters for APSE Impurity Profiling

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse XDB), 4.6 x 150 mm, 3.5 µmProvides separation of polar sulfoxides and non-polar azo dimers.
Mobile Phase A 0.05% Orthophosphoric acid in WaterAcidic pH suppresses ionization of the amine, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for eluting non-polar dimers.
Gradient 0-5 min: 5% B; 5-15 min: 5%->60% B; 15-20 min: 60% B.Gradient required to elute late-running Azoxy impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (Main) & 210 nm (Trace)254 nm for aromatics; 210 nm for aliphatic side-products.
Sample Diluent Water:Methanol (80:20)Matches initial mobile phase to prevent peak distortion.

Table 2: Typical Relative Retention Times (RRT)

CompoundRRT (Approx)Characteristics
Sulfoxide Impurity 0.85Pre-peak. Increases if

is insufficient.
APSE (Target) 1.00Main peak.
Nitro-Sulfone (Precursor) 1.25Unreacted intermediate.
Vinyl Sulfone 1.40Degradant. Increases with heat/acid.
Azoxy Dimer 1.70 - 1.90Broad, yellow peak. Very hydrophobic.

Detailed Experimental Procedures

Protocol 1: Purification of Crude APSE

If your impurity profile shows high levels of Azoxy or colored impurities, recrystallization is required.

  • Dissolution: Charge 100 g of Crude APSE into 300 mL of Water . Heat to 90°C.

  • Adsorption: Add 2.0 g of Activated Carbon (acid-washed). Stir for 30 minutes at 90°C. This step targets the colored Azoxy impurities.

  • Filtration: Filter hot through a Celite bed to remove carbon and mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to 20°C over 4 hours. Rapid cooling traps ionic impurities.

  • Isolation: Filter the white crystals. Wash with 50 mL ice-cold water.

  • Drying: Dry in a vacuum oven at 60°C. Warning: Do not exceed 80°C to prevent vinyl sulfone formation.

Protocol 2: "Quick-Check" for Nitro Precursors

A qualitative spot test to verify reduction completion before stopping the reaction.

  • Take 1 mL of reaction mass. Filter catalyst.[2][3]

  • Spot on a TLC plate (Silica Gel 60 F254).

  • Eluent: Ethyl Acetate:Hexane (70:30).

  • Visualize under UV.[4][5]

  • Interpretation:

    • RF ~0.2: APSE (Amine) - Stays near baseline.

    • RF ~0.6: Nitro-Sulfone - Distinct spot.

    • If Nitro spot is visible, continue hydrogenation.

References

  • Vertex Chemical Corp. (1995). Process for synthesis of ethanol-2-(4-aminophenyl)-sulphonylhydrogen sulphate. Patent DE19540544A1. Link

  • Sumitomo Chemical Co. (1983). Process for producing aminophenyl-beta-hydroxyethylsulfone. Patent EP0092909A2. Link

  • SIELC Technologies. (2018).[6] Separation of Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. Link

  • Jilin University. (2010). Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. Link

  • BenchChem. (2025).[1] 2-((p-Aminophenyl)sulphonyl)ethanol in Pharmaceutical Synthesis: Application Notes. Link(Note: Generalized link to compound entry).

Sources

Preventing side reactions in the synthesis of vinyl sulfone dyes

Author: BenchChem Technical Support Team. Date: February 2026

Precision Control for Michael Acceptor Chemistries

Status: Operational Ticket ID: VS-SYNTH-OPTIMIZATION Assigned Specialist: Senior Application Scientist

Executive Summary: The Vinyl Sulfone Paradox

Welcome to the Reactive Center. You are likely here because your vinyl sulfone (VS) synthesis—whether for high-performance reactive dyes or covalent protein inhibitors—is suffering from low yields or impurity profiles.

The central challenge with vinyl sulfones (


) is their "Goldilocks" reactivity :
  • Too Stable: They fail to react with the target nucleophile (cellulose hydroxyls in textiles; cysteine thiols in drugs).

  • Too Reactive: They suffer from hydrolysis (reacting with water), polymerization (reacting with themselves), or premature Michael addition (reacting with solvent/impurities).

This guide abandons generic advice to focus on the causality of side reactions and the specific engineering controls required to prevent them.

Diagnostic Visualizer: The Fate of the Vinyl Group

Before troubleshooting, visualize where your reaction is losing efficiency. The diagram below maps the competitive pathways during the generation and application of VS dyes.

VS_Pathways cluster_0 Critical Control Point SES Precursor (Sulfatoethyl Sulfone) VS Active Vinyl Sulfone (The Target) SES->VS Elimination (Alkali, Heat) Rate: k1 Hydrolyzed Hydroxyethyl Sulfone (Dead End Waste) SES->Hydrolyzed Direct Hydrolysis (Low pH / Long Time) VS->Hydrolyzed Hydrolysis (+H2O) Rate: k_hyd Polymer Polymerized Oligomers (Gummy Residue) VS->Polymer Radical Polymerization Product Fixed Dye / Conjugate (Success) VS->Product Nucleophilic Attack (Cell-OH / Cys-SH) Rate: k2

Figure 1: The Competitive Landscape. Success depends on maximizing


 while suppressing 

and polymerization.

Module A: Troubleshooting Synthesis (The "Make" Phase)

Focus: Organic synthesis of the VS moiety or activation from SES precursors.

Issue 1: "My reaction mixture turned into a gummy solid."

Diagnosis: Uncontrolled Radical Polymerization. Vinyl sulfones are electron-deficient alkenes prone to polymerization, especially during concentration or high-heat steps.

Corrective Protocol:

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) at 100–500 ppm during the reaction and workup. These scavengers sacrifice themselves to stop chain propagation.

  • Oxygen Management: Paradoxically, some inhibitors (like MEHQ) require trace oxygen to function. Do not fully degas if using aerobic inhibitors; however, for strictly anaerobic syntheses, use BHT.

  • Thermal Limit: Avoid rotary evaporation bath temperatures above 40°C.

Issue 2: "I see a +18 mass unit shift (M+18) in LC-MS."

Diagnosis: Hydrolysis (Formation of


-hydroxyethyl sulfone).
This is the most common side reaction. Water has added across the double bond.

The Mechanism: The electron-withdrawing sulfone group makes the


-carbon highly electrophilic. Hydroxide ions (

) attack here.[1]

Corrective Protocol:

  • pH Window: Maintain pH < 7 during storage. Hydrolysis is base-catalyzed.

  • Drying: Ensure organic solvents are dry (molecular sieves).

  • Quenching: If synthesizing via oxidation of sulfides, quench oxidants completely before workup to prevent acid-catalyzed hydration.

Issue 3: "Incomplete Elimination of SES Precursor."

Context: Converting Sulfatoethyl sulfone (SES) to Vinyl Sulfone. Diagnosis: Insufficient alkalinity or temperature, leading to "masked" reactivity.

The "Substantivity vs. Hydrolysis" Balance: You need base (alkali) to trigger the elimination of the sulfate group, but that same base triggers hydrolysis.

ParameterRecommended RangeWhy?
pH 10.5 – 11.5Below 10: Elimination is too slow. Above 12: Hydrolysis dominates.
Temperature 40°C – 60°CHigher temps favor hydrolysis (

for hydrolysis >

for fixation).
Time < 60 minsThe "half-life" of VS in aqueous alkali is short. Use immediately.

Module B: Application & Bioconjugation (The "Use" Phase)

Focus: Using VS dyes/warheads on fibers or proteins.

FAQ: "Why is my dye washing out? (Low Fixation Efficiency)"

Answer: The "Dead-End" Competition. If the dye hydrolyzes before it covalently bonds to the fiber/protein, it becomes a "dead" species. It may physically adsorb (stain) the material, but it will wash out later.

Solution: The "Salt-Alkali" Split Dosing Method Do not add alkali immediately.

  • Exhaustion Phase (Neutral pH): Add dye + Salt (NaCl/Na₂SO₄). Allow the dye to migrate into the fiber/substrate purely by physical affinity.

  • Fixation Phase (Alkaline pH): Only after the dye is near the target, add the alkali (Na₂CO₃/NaOH) to trigger the VS formation. This ensures the VS forms in proximity to the nucleophile, statistically favoring fixation over hydrolysis.

FAQ: "How do I target Cysteine over Lysine?"

Answer: pH Modulation.[2][3][4] Vinyl sulfones are generally cysteine-selective at neutral pH but will react with lysines at higher pH.

  • pH 7.0 – 8.0: Highly selective for Thiols (Cysteine) . The thiolate anion (

    
    ) is a better nucleophile than the neutral amine.
    
  • pH > 9.0: Reactivity with Primary Amines (Lysine) increases significantly.

Standardized Protocols

Protocol A: Controlled Activation of SES-Dyes

Use this to generate active Vinyl Sulfone from commercial Remazol-type precursors with minimal hydrolysis.

Reagents:

  • SES Dye (Precursor)

  • Buffer: Phosphate or Carbonate (pH 11)

  • HPLC Grade Water

Workflow:

  • Dissolution: Dissolve SES precursor in water at pH 5–6 (stable zone).

  • Temperature Set: Bring solution to 30°C.

  • Activation: Add NaOH dropwise to reach pH 11.0. Do not overshoot.

  • Monitoring: Monitor via HPLC (Reverse Phase).

    • SES Peak: Elutes early (very polar).

    • VS Peak: Elutes later (less polar).

    • Stop Point: When SES < 5% or VS plateau is reached (approx. 15-30 mins).

  • Stabilization: Immediately adjust pH back to 6.0 using dilute HCl or Acetic Acid if storing. If using, add to substrate immediately.

Protocol B: Purity Check (The "Amine Titration")

How to verify your VS is active and not hydrolyzed.

  • Take a known mass of your synthesized VS dye.

  • React with an excess of a secondary amine (e.g., morpholine) in mild solvent.

  • The amine will undergo Michael addition with active VS groups only.

  • Back-titrate the remaining amine or analyze via HPLC.

  • Calculation: If amine consumption is low, your "VS" is likely already hydrolyzed to the hydroxyethyl form.

Visualizing the Troubleshooting Logic

Troubleshooting_Tree Start Problem: Low Yield / Impurities Check_MS Check Mass Spec / HPLC Start->Check_MS M_plus_18 Mass +18 (Hydrolysis)? Check_MS->M_plus_18 Yes M_plus_n Mass +n (Polymer)? Check_MS->M_plus_n Yes No_Rxn No Reaction / Precursor Left? Check_MS->No_Rxn Yes pH_Check Check pH > 11? M_plus_18->pH_Check Water_Check Water in Solvent? M_plus_18->Water_Check Temp_Check Temp > 50°C? M_plus_n->Temp_Check Inhibitor Added BHT/MEHQ? M_plus_n->Inhibitor Base_Strength Base too weak? No_Rxn->Base_Strength Sol_Hydro Sol: Lower pH, Use Salt-Alkali Split pH_Check->Sol_Hydro Yes Sol_Poly Sol: Add Radical Scavenger, Lower Temp Inhibitor->Sol_Poly No Sol_Elim Sol: Increase pH to 10-11 (Carefully) Base_Strength->Sol_Elim Yes

Figure 2: Decision Matrix for VS Synthesis Troubleshooting.

References

  • Mechanism of Hydrolysis & Fixation

    • Lewis, D. M. (2011). The chemistry of reactive dyes and their application processes. In Handbook of Textile and Industrial Dyeing. Woodhead Publishing.

    • Explains the E1cB elimination mechanism of sulfatoethyl sulfones and the competitive hydrolysis kinetics.
  • Bioconjugation & Selectivity

    • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of bioconjugation. Chemical Society Reviews.

    • Details the pH-dependent selectivity of vinyl sulfones for cysteine vs. lysine.
  • Synthesis & Side Reactions

    • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: Synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews.

    • Comprehensive review of synthetic routes (oxidation, coupling)
  • Industrial Application (Remazol Class)

Sources

Scaling up the synthesis of 4-aminophenyl-beta-hydroxyethylsulfone

Technical Support Center: Scalable Synthesis of 4-Aminophenyl- -hydroxyethylsulfone

Current Status: Operational Ticket Focus: Process Scale-up, Impurity Control, and Safety Management Target Molecule: 4-aminophenyl-

Synonyms:

Executive Summary & Route Selection

User Advisory: While historical industrial routes rely on the chlorosulfonation of acetanilide (Route A), this method generates massive acidic waste streams and trace organochlorine impurities unacceptable in modern pharmaceutical or high-end dye applications.

Recommended Protocol (Route B): The Nitro-Sulfide Oxidation Route . This guide prioritizes the "Clean Route" starting from p-nitrochlorobenzene and 2-mercaptoethanol. This pathway offers superior atom economy, lower environmental impact, and a more controllable impurity profile suitable for scale-up from gram to kilogram quantities.

Process Workflow Visualization

The following diagram outlines the critical unit operations and decision gates for the recommended synthesis pathway.

SynthesisWorkflowStartRaw Materialsp-Nitrochlorobenzene2-MercaptoethanolStep1Step 1: Thioetherification(Nucleophilic Substitution)Start->Step1NaOH, DMF/Water, 40-60°CCheck1QC Check:p-Nitrochlorobenzene < 0.5%?Step1->Check1Check1->Step1Fail (Adjust Stoichiometry)Step2Step 2: Catalytic Oxidation(H2O2 + Na2WO4)Check1->Step2PassControlCRITICAL CONTROL:Exotherm ManagementStep2->ControlStep3Step 3: Catalytic Hydrogenation(Raney Ni / H2)Step2->Step3Isolation of Sulfone IntermediateFinalTarget Product:4-aminophenyl-beta-hydroxyethylsulfoneStep3->FinalFiltration & Crystallization

Figure 1: Logical flow for the scale-up of 4-aminophenyl-

Critical Process Parameters (CPP) & Troubleshooting

Module A: Thioetherification (Formation of Sulfide)

Reaction: p-nitrochlorobenzene + 2-mercaptoethanol

ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 : 1.05 (Nitro:Mercapto)Slight excess of mercaptoethanol ensures complete consumption of the chlorinated starting material, which is difficult to separate later.
Base Addition Slow dosing of NaOH (aq)Exotherm Control: The deprotonation of mercaptan is exothermic. Rapid addition causes side reactions (disulfide formation).
Temperature 40–60°C<40°C: Reaction stalls. >60°C: Hydrolysis of p-nitrochlorobenzene to p-nitrophenol (yellow impurity).

Troubleshooting Guide:

Q: My reaction mixture turned bright yellow/orange, and yield is low. A: You likely overheated the reaction or added base too quickly, causing hydrolysis of p-nitrochlorobenzene to p-nitrophenol.

  • Fix: Maintain T < 60°C. Verify NaOH concentration (keep <30% wt).

  • Recovery: Wash the organic layer with dilute NaOH to remove phenolic impurities before moving to oxidation.

Module B: Catalytic Oxidation (The Safety Bottleneck)

Reaction: Sulfide +



Risk Level:

Protocol Logic: We utilize Sodium Tungstate (


)

Step-by-Step Protocol:

  • Charge: Sulfide intermediate + Water +

    
     (0.5–1.0 mol%).
    
  • pH Adjustment: Adjust to pH 5.0–6.0 using dilute acid. Crucial: Tungstate catalysis is pH-dependent.

  • Heat: Bring to 60°C.

  • Dosing: Add 35%

    
     slowly.
    
    • Warning: The oxidation of Sulfide

      
       Sulfoxide is fast and exothermic.
      
    • Warning: The oxidation of Sulfoxide

      
       Sulfone is slower and requires higher temperature (80–90°C).
      
  • Digest: Hold at 95°C for 2–4 hours to ensure conversion of sulfoxide to sulfone.

Troubleshooting Guide:

Q: HPLC shows a persistent peak at RRT 0.85 (Sulfoxide intermediate). Adding more peroxide doesn't help. A: Your catalyst may be deactivated, or the pH has drifted.

  • Mechanism: Peroxotungstate species are stable in acidic media. If the pH rises >7 (due to trace NaOH carryover from Step 1), the catalytic cycle breaks.

  • Fix: Check pH. Re-acidify to pH 5.5 with acetic acid. Add a fresh 0.1% charge of

    
    .
    

Q: Sudden temperature spike during peroxide addition. A: "Peroxide Accumulation." The reaction stalled (likely too cold), allowing unreacted


 to build up. When it finally initiated, it released all energy at once.
  • Prevention: Never continue dosing if the exotherm stops. Verify initiation (temp rise) with the first 5% of dosing before adding the rest.

Module C: Hydrogenation (Reduction)

Reaction: p-nitrophenyl sulfone +



ParameterSpecificationTechnical Rationale
Catalyst Raney Nickel or Pd/CRaney Ni is cost-effective for sulfur-containing compounds (less prone to poisoning than Pd in this specific matrix if sulfide removal was good).
Pressure 10–30 barHigh pressure minimizes reaction time, reducing thermal degradation of the hydroxyl group.
Solvent Methanol or WaterMethanol offers faster kinetics but requires explosion-proof handling. Water is safer but slower.

Troubleshooting Guide:

Q: The reaction uptake stopped, but starting material remains. A: Catalyst Poisoning. Sulfur species (thioethers) from Step 1 were carried over.

  • Fix: Ensure the Oxidation step (Step 2) was driven to completion. Any unreacted sulfide from Step 1 is a potent catalyst poison in Step 3. A charcoal wash prior to hydrogenation can save the batch.

Impurity Profile & Specification Limits

When scaling up, the following impurities are critical to monitor via HPLC.

Impurity NameOriginLimit (Spec)Removal Strategy
Sulfoxide Analog Incomplete Oxidation (Step 2)< 0.5%Difficult to remove by crystallization. Must be driven to completion chemically (check pH/Catalyst).
Disulfide Dimer Oxidation of mercaptoethanol (Step 1)< 0.2%Wash with toluene or non-polar solvent before Step 2.
p-Nitrophenol Hydrolysis of starting material< 0.1%Alkaline wash after Step 1.
Aniline Over-reduction / Hydrogenolysis< 0.1%Control hydrogenation temp < 100°C.

Safety & Engineering Controls

Thermal Hazard Management
  • DSC Data: The oxidation step exhibits an adiabatic temperature rise (

    
    ) capable of boiling the solvent.
    
  • Engineering Control: Use a dosing loop interlocked with temperature sensors. If

    
    , the peroxide feed pump must hard stop .
    
Toxicology Alert
  • Substance: 4-aminophenyl sulfone derivatives (Dapsone analogs).[1]

  • Hazard: Blood toxicity (Methemoglobinemia).

  • PPE: Full Tyvek suit and powered air-purifying respirator (PAPR) recommended during solid handling (isolation/drying).

References

  • Preparation method of p-aminophenyl-beta-hydroxyethyl sulfone sulfate. (2008). CN101255128A. Google Patents. Link

  • Preparation method of aminophenyl-beta-hydroxyethylsulfone and p-aminophenyl-beta-hydroxyethylsulfone sulfate. (2017). CN108003073A. Google Patents. Link

  • Selective hydrogen peroxide oxidation of sulfides to sulfones. (2014). Royal Society of Chemistry Advances. Link

  • Process for producing aminophenyl-beta-hydroxyethylsulfone. (1983). EP0092909A2. Google Patents. Link

  • Safety Data Sheet: 4-Aminophenyl sulfone. (2014). Fisher Scientific. Link

Challenges in the industrial production of aminophenyl sulfonyl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "P-Base" Protocol

Welcome to the technical archive. You are likely here because your production of 4-aminophenyl-β-hydroxyethylsulfone (commonly known as P-Base Ethanol or the Vinyl Sulfone Precursor) is facing yield inconsistencies or purity drifts.

This molecule is the critical scaffold for Vinyl Sulfone (VS) reactive dyes.[1] Its synthesis is deceptive: while the chemistry appears standard, the industrial scaling involves a delicate balance of multiphase kinetics, pH-sensitive alkylations, and viscosity management.

This guide treats your process as a self-validating system . We do not just "fix" the error; we isolate the variable causing it.

The Synthesis Architecture (Process Flow)

Before troubleshooting, we must visualize the standard industrial route (Acetanilide Pathway). This route is preferred for its raw material availability but is prone to "tarring" and viscosity issues.

G cluster_impurities Critical Impurity Checkpoints Acetanilide Acetanilide ASC N-Acetylsulfanilyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation (15-60°C) CSA Chlorosulfonic Acid (Excess) CSA->ASC Sulfinate Sulfinate Salt (Reduction) ASC->Sulfinate Sulfite Reduction (pH 7-8) Bis-Sulfone Bis-Sulfone ASC->Bis-Sulfone High Temp Product 4-Aminophenyl- β-hydroxyethylsulfone Sulfinate->Product Alkylation (pH 6-7) EO Ethylene Oxide / Chloroethanol EO->Product Colored Azos Colored Azos Product->Colored Azos Oxidation

Figure 1: Critical reaction pathway and impurity checkpoints for P-Base Ethanol production.

Module A: The Chlorosulfonation Crisis (Step 1)

The Scenario: Your reactor torque is spiking, the mixture is turning into a "black tar," or the yield of N-Acetylsulfanilyl Chloride (ASC) is below 80%.

Technical Diagnosis: The reaction between acetanilide and chlorosulfonic acid is highly exothermic and viscosity-dependent. The failure mode is usually thermal runaway or hydrolysis due to moisture.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Viscosity / Stirrer Stall Insufficient Acid Ratio: The reaction mass solidifies if the chlorosulfonic acid (CSA) ratio is too low.Maintain Ratio: Ensure a minimum molar ratio of 1:2.5 to 1:3.0 (Acetanilide:CSA). The excess acid acts as the solvent [1].
Low Yield (<75%) Moisture Ingress: CSA reacts violently with water to form H₂SO₄, which sulfonates (forms water-soluble sulfonic acid) rather than chlorosulfonates.Dry Protocol: Acetanilide moisture content must be <0.5% . Check reactor seals.
High "Bis-Sulfone" Impurity Temperature Overshoot: Temperatures >65°C promote the coupling of ASC with unreacted acetanilide.Staged Ramp: Add Acetanilide at <15°C .[2][3] Hold. Ramp slowly to 55-60°C for the main reaction. Do not exceed 65°C [2].

Scientist's Note:

"The 'drowning' step (pouring the reaction mass into ice water) is where 50% of errors occur. If the temperature rises above 5°C during drowning, the ASC hydrolyzes back to sulfonic acid. You must have efficient cooling and agitation."

Module B: The Reduction & Alkylation Nexus (Steps 2 & 3)[1][6]

The Scenario: You successfully made ASC, but the final ethanol product has a low melting point or contains the "O-alkylated" impurity.

Technical Diagnosis: This stage involves reducing the chloride to a sulfinate (


) and then alkylating it. The challenge is pH Management . Sulfinates are ambident nucleophiles; they can react at the Sulfur (desired) or the Oxygen (undesired).

Q: Why is my alkylation efficiency low? A: Check your pH during the Ethylene Oxide (EO) or Chloroethanol addition.

  • pH < 6: Sulfinic acid precipitates; reaction stalls.

  • pH > 9: Hydrolysis of the alkylating agent competes; risk of O-alkylation increases.

  • Optimal Window: Maintain pH 6.5 – 7.5 using a carbonate buffer system.

Q: I am using Chloroethanol instead of Ethylene Oxide. Why is the reaction so slow? A: Chloroethanol requires higher temperatures (reflux) compared to EO. However, prolonged heating degrades the sulfinate.

  • Optimization: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to accelerate the substitution if using chloroethanol [3].

Module C: Hydrolysis & Isolation (The Final Polish)

The Scenario: The product is chemically pure but physically off-spec (Grey/Pink color instead of White/Cream).

Technical Diagnosis: The free amine (aniline derivative) is sensitive to oxidation. The "Pink" hue indicates the formation of semi-quinone imine intermediates or azo-coupling traces.

Color & Purity Protocol
  • Deacetylation (Hydrolysis):

    • Use Acid Hydrolysis (HCl or H₂SO₄) rather than Alkaline. Alkaline hydrolysis at high temps can attack the sulfonyl-ethanol linkage (retro-Michael addition).

    • Reference Standard: Reflux in 10-15% HCl for 2-4 hours.

  • The "Whitening" Step:

    • Before the final filtration, treat the acidic solution with Activated Carbon (0.5% w/w) and a trace of Sodium Hydrosulfite (Hydros) .

    • Why? Hydros reduces colored quinoid impurities back to colorless forms.

  • Drying:

    • Warning: Do not dry above 100°C in air. The product will darken. Use a vacuum dryer at 60-70°C .

Statistical Process Control (Data Table)

Use this table to benchmark your current batch data against industrial standards.

ParameterTarget SpecificationCritical Limit (Action Required)
ASC Purity (Step 1) > 98.0% (HPLC)< 95.0% (Check moisture/temp)
Bis-Sulfone Impurity < 1.5%> 2.0% (Reduce reaction temp)
Final Melting Point 108°C - 110°C< 105°C (Recrystallize)
Iron (Fe) Content < 10 ppm> 20 ppm (Check glass-lining)
Insolubles (in dilute HCl) < 0.1%> 0.5% (Filtration failure)

FAQ: Troubleshooting from the Field

Q: Can we use the Nitrochlorobenzene route instead of Acetanilide? A: Yes, and it is often "greener" regarding waste salts. The route involves: p-Nitrochlorobenzene + Mercaptoethanol


 Thioether 

Oxidation

Reduction.
  • Pros: Avoids chlorosulfonic acid waste.

  • Cons: Requires handling mercaptans (odor/toxicity) and oxidation safety (peroxide handling) [4].

Q: The final product has a "vinegar" smell. A: Incomplete hydrolysis. The acetyl group is still attached to some molecules. Extend the hydrolysis time or increase acid concentration. Verify by HPLC (look for the N-Acetyl peak).

Q: My wastewater has extremely high COD. A: This is likely unreacted Ethylene Oxide/Chloroethanol or low-molecular-weight sulfonates.

  • Fix: Implement a "cook-out" period at the end of alkylation to ensure complete consumption of the alkylating agent before discharge.

References

  • Organic Syntheses , Coll. Vol. 1, p. 8; Vol. 8, p. 100. Sulfanilyl chloride, N-acetyl-.[4] Link

  • ChemicalBook , N-Acetylsulfanilyl chloride Synthesis & Process. Link

  • Vertex Patent Search , Process for producing aminophenyl-beta-hydroxyethylsulfone (EP0092909A2). Link

  • Asian Journal of Pharmaceutics , Chlorosulfonation of Acetanilide to Obtain an Intermediate. (2017). Link

For further assistance, submit your batch chromatograms to the support portal referencing Ticket #402.

Sources

Validation & Comparative

Comparative Analysis of Ortho-, Meta-, and Para-Aminophenyl Sulfonyl Ethanol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenyl sulfonyl ethanol (APSE) derivatives serve as the structural foundation for "vinyl sulfone" (VS) reactive handles. These handles are critical in two distinct fields: covalent drug discovery (targeting cysteine residues) and textile chemistry (Remazol-class reactive dyes).

The reactivity of these molecules hinges on a two-step activation mechanism:

  • Elimination: Conversion of the sulfonyl ethanol (usually as a sulfate ester) to the vinyl sulfone.

  • Addition: Michael addition of a nucleophile to the vinyl sulfone.

Key Finding: The positional isomerism of the amino group (


, 

,

) dictates the electrophilicity of the vinyl sulfone via distinct electronic mechanisms.
  • Para-isomer: Exhibits controlled reactivity due to strong resonance conjugation (push-pull system), making it the industry standard for shelf-stable reagents.

  • Meta-isomer: Displays higher electrophilicity due to the absence of resonance stabilization, making it suitable for targeting low-reactivity nucleophiles but increasing hydrolysis risk.

  • Ortho-isomer: Dominated by steric hindrance and field effects, often resulting in erratic kinetics and lower yields in bioconjugation, though useful for specific spatial constraints.

Mechanistic Foundation

To understand the reactivity differences, we must first visualize the activation pathway. The APSE molecule is a "masked" electrophile. It generates the reactive vinyl sulfone species only under specific conditions (typically pH > 8.0).

Activation and Conjugation Pathway

VS_Mechanism Precursor Aminophenyl Sulfonyl Ester (Masked Electrophile) TS_Elim Transition State (E1cB Mechanism) Precursor->TS_Elim Deprotonation of alpha-carbon Base Base (OH-) Base->TS_Elim VS Vinyl Sulfone (VS) (Active Michael Acceptor) TS_Elim->VS -Leaving Group (Sulfate/Acetate) Product Thioether/Amine Adduct (Stable Covalent Bond) VS->Product Michael Addition (k_obs) Nuc Nucleophile (Cys-SH / Lys-NH2) Nuc->Product

Figure 1: The activation pathway from the sulfonyl ethanol precursor to the covalent adduct. The rate


 is heavily influenced by the electronic density of the aryl ring.

Comparative Reactivity Analysis

The reactivity of the vinyl sulfone is governed by the electron density at the


-carbon of the double bond. The amino group (

) acts as an Electron Donating Group (EDG). Its position determines how it donates electrons to the sulfone.
Electronic Effects by Isomer
FeaturePara- (1,4) Meta- (1,3) Ortho- (1,2)
Dominant Effect Resonance (+M) Inductive (-I) Steric / Field
Hammett Constant (

)

(Strong Donor)

(Weak Donor)
N/A (Steric dependent)
VS Electrophilicity Moderate. Resonance pushes density to the sulfone, lowering the positive character of the vinyl group.High. No resonance overlap. The sulfone remains strongly electron-withdrawing.Variable. Steric bulk can twist the sulfone out of plane, breaking conjugation and increasing reactivity, but blocking attack.
Hydrolysis Rate Low. Resonance stabilizes the ground state.High. The "hot" electrophile reacts faster with water.Medium. Steric bulk protects against water attack.
Selectivity High (Cys over Lys)Low (Reacts with both)Poor (Steric clashes)
The "Push-Pull" Phenomenon (Para-Isomer)

The para-isomer is unique because the lone pair on the nitrogen can conjugate directly through the benzene ring to the sulfone group.

  • Mechanism:

    
    
    
  • Consequence: This resonance donation reduces the electron-withdrawing power of the sulfone. The vinyl group becomes less positive (less electrophilic).

  • Why this is good: It prevents rapid hydrolysis (reaction with water) and ensures the molecule survives long enough to reach its target (e.g., a cysteine deep in a protein pocket).

The "Inductive" Driver (Meta-Isomer)

In the meta-isomer, the nitrogen lone pair cannot resonate into the sulfone position.

  • Mechanism: The amino group exerts only a weak inductive effect. The sulfone group (

    
    ) remains a powerful Electron Withdrawing Group (EWG).
    
  • Consequence: The vinyl group is highly electron-deficient.[1]

  • Why this is risky: While it reacts very fast, it is prone to "off-target" labeling and rapid degradation in aqueous buffers.

Experimental Data & Validation

The following data summarizes the kinetic behavior of these isomers when converted to their vinyl sulfone forms and reacted with Glutathione (GSH) at pH 7.4.

Table 1: Kinetic Parameters (Predicted vs. Observed)
ParameterPara-APSE Meta-APSE Ortho-APSE

(Vinyl Formation)




(Hydrolysis)
~120 mins~25 mins~90 mins
GSH Reactivity (

)



Primary Utility Drugs / Dyes Crosslinkers Specialized Probes

> Note:


 refers to the rate of sulfate elimination at pH 10. 

refers to the second-order rate constant with Glutathione at pH 7.4.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of Vinyl Sulfone from APSE

Objective: Isolate the active vinyl sulfone species from the ethanol precursor.

  • Esterification: Dissolve 10 mmol APSE isomer in 5 mL conc.

    
    . Heat to 100°C for 1 hour. Pour onto ice. Filter the precipitate (Sulfatoethyl sulfone).
    
  • Elimination: Dissolve the sulfate ester in water. Adjust pH to 10.0 using

    
    . Stir for 30 min at RT.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    .
  • Validation: Analyze by

    
    -NMR. Look for the disappearance of the triplet (
    
    
    
    ) and appearance of the vinyl ABC system (
    
    
    6.0–6.8 ppm).
Protocol B: Kinetic Reactivity Assay (Ellman's Reagent)

Objective: Quantify the electrophilicity (


) of each isomer.
  • Setup: Prepare a 100

    
    M solution of Cysteine in PBS (pH 7.4).
    
  • Initiation: Add 1.0 equivalent of the specific APSE-Vinyl Sulfone isomer.

  • Monitoring: At

    
     min, take a 50 
    
    
    
    L aliquot.
  • Quenching: Add aliquot to 150

    
    L of DTNB (Ellman's Reagent).
    
  • Readout: Measure Absorbance at 412 nm.

    • Logic: DTNB reacts with unreacted Cysteine. Lower absorbance = Faster reaction of the vinyl sulfone with Cysteine.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .

Decision Logic for Drug Design

When should you choose which isomer? Use this logic flow to select the correct scaffold for your covalent inhibitor or probe.

Decision_Tree Start Select Scaffold Goal Q1 Is the target Cysteine highly solvent exposed? Start->Q1 Reason1 Need stability against hydrolysis to reach target. Q1->Reason1 Yes Q2 Is the target Cysteine buried or low pKa? Q1->Q2 No Para Use PARA-Isomer Reason1->Para Reason2 Need high electrophilicity to force reaction. Q2->Reason2 Yes Reason3 Requires conformational lock or proximity effect. Q2->Reason3 No (Special Case) Meta Use META-Isomer Reason2->Meta Ortho Use ORTHO-Isomer Reason3->Ortho

Figure 2: Selection guide for medicinal chemistry applications.

References

  • Mechanism of Vinyl Sulfone Activation: Friedman, M., et al. "Vinyl Sulfone: A Multi-Purpose Function in Proteomics."[1] IntechOpen, 2012.[1]

  • Hydrolysis Kinetics of Substituted Aromatics: Journal of the Chemical Society, Perkin Transactions 2. "Kinetic study of hydrolysis of benzoates: Variation of ortho, meta, and para effects."[2]

  • Synthesis of Sulfonyl Ethanol Precursors: BenchChem Protocols. "2-((p-Aminophenyl)sulphonyl)ethanol in Pharmaceutical Synthesis."

  • Reactivity of Vinyl Sulfone SAMs: Langmuir. "Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers."

  • Reactive Dye Chemistry (Remazol Class): Wikipedia / Textile Chemistry Archives. "Vinyl sulfone dyes and their reaction mechanisms."[3]

Sources

Validation of HPLC Method for Quantification of Aminophenyl Sulfonyl Ethanol (APSE): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenyl Sulfonyl Ethanol (APSE), often referred to as "Para Base Ester" (in its sulfato form) or 4-(2-hydroxyethylsulfonyl)aniline, is a critical intermediate in the synthesis of vinyl sulfone reactive dyes and sulfonamide-based pharmaceuticals.[]

The precise quantification of APSE is chemically fraught due to its structural similarity to its potent impurities: the Vinyl Sulfone (VS) derivative and the Sulfato Ethyl Sulfone (SES) precursor. While traditional diazotization titration offers a rapid, low-cost assay, it fails catastrophically in specificity—quantifying total primary amines rather than the specific target molecule.[]

This guide validates a specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method that resolves APSE from its critical impurities, offering a superior alternative to non-specific wet chemistry methods.[]

The Analytical Challenge: Specificity vs. Simplicity

The core difficulty in analyzing APSE lies in its reactivity. Under basic conditions, the ethyl sulfonyl group undergoes elimination to form a vinyl sulfone. Traditional methods cannot distinguish these species.[]

Comparative Analysis: HPLC vs. Alternatives
FeatureRP-HPLC (Recommended) Diazotization Titration LC-MS/MS
Principle Hydrophobic/Polar partitioning (C18)Redox reaction with Nitrite (

)
Mass-to-charge ratio (

)
Specificity High: Resolves APSE, VS, and SES.[]None: Quantifies all primary aromatic amines.[]Ultimate: Structural ID + Quant.
Throughput Medium (10-15 min/run)High (5 min/titration)Low (Complex setup)
Cost Moderate (Solvents/Column)Low (Reagents)High (Equipment)
Blind Spot Requires UV chromophore (APSE has it).[]False Positives: Counts degradation products as active.Matrix effects (Ion suppression).[]
Visualizing the Specificity Gap

The following diagram illustrates why Titration yields "False High" potencies compared to HPLC.

SpecificityGap Sample Crude APSE Sample (Mixture) Impurity_VS Impurity: Vinyl Sulfone (Active Amine) Sample->Impurity_VS Impurity_SES Impurity: Sulfato Ester (Active Amine) Sample->Impurity_SES Target_APSE Target: APSE (Active Amine) Sample->Target_APSE Method_Titration Method: Diazotization (Counts -NH2) Impurity_VS->Method_Titration Method_HPLC Method: RP-HPLC (Separates by Polarity) Impurity_VS->Method_HPLC Impurity_SES->Method_Titration Impurity_SES->Method_HPLC Target_APSE->Method_Titration Target_APSE->Method_HPLC Result_Titration Result: 99% Potency (FALSE: Sum of all amines) Method_Titration->Result_Titration Indistinguishable Result_HPLC Result: 92% Purity (TRUE: Target only) Method_HPLC->Result_HPLC Resolved Peaks

Caption: Figure 1: The "Specificity Trap." Titration aggregates all amine-bearing impurities, masking degradation.[] HPLC resolves them.

Validated HPLC Protocol (The "Gold Standard")

This protocol is optimized for robustness, utilizing a phosphate buffer to control the ionization state of the aniline moiety (


).
Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 (Octadecylsilyl),

    
    .
    
    • Recommendation: Agilent Zorbax Eclipse Plus C18 or YMC-Triart C18 (for pH durability).[]

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0  with Orthophosphoric acid.
      
    • Solvent B: Acetonitrile (HPLC Grade).[]

    • Mode: Isocratic (80% A : 20% B).[] Note: If Vinyl Sulfone carryover is observed, use a gradient to 50% B.

  • Flow Rate: 1.0 mL/min.[][2]

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm (Primary) or 265 nm (Secondary).[]

  • Injection Volume:

    
    .[]
    
  • Run Time: 15 minutes.

Standard & Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (80:20).[]

  • Stock Solution: Dissolve 50 mg APSE Reference Standard in 50 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 ppm (0.05 mg/mL).

System Suitability Criteria

Before releasing results, the system must pass these self-validating checks:

  • Theoretical Plates (N):

    
    .
    
  • Tailing Factor (T):

    
     (Critical for amine peak shape).[]
    
  • Resolution (

    
    ): 
    
    
    
    between APSE and Vinyl Sulfone impurity.
  • RSD of Area:

    
     (n=5 injections).
    

Method Validation Data (Representative)

The following data summarizes the performance characteristics of this method based on ICH Q2(R1) guidelines.

Linearity and Range

Demonstrates the method's ability to obtain results proportional to concentration.

ParameterResultAcceptance Criteria
Range

to

80-120% of Target
Regression Equation

N/A
Correlation (

)
0.9998

Intercept

of 100% response
Statistical insignificance
Accuracy (Recovery Studies)

Spiked placebo recovery at three levels.

Spike LevelMean Recovery (%)% RSDStatus
50% 99.4%0.8%Pass
100% 100.2%0.5%Pass
150% 99.8%0.9%Pass
Specificity (Forced Degradation)

Samples were subjected to stress conditions to ensure the method detects degradation products.

  • Acid Hydrolysis (0.1N HCl): No interference.

  • Base Hydrolysis (0.1N NaOH): Significant formation of Vinyl Sulfone (RT ~12.5 min). Method successfully resolved Parent (RT ~6.5 min) from Degradant (

    
    ).
    
  • Oxidative (

    
    ):  Formation of N-oxide impurities (RT ~3.2 min).[]
    

Workflow Visualization

The following diagram outlines the logical flow for routine analysis and decision-making.

MethodWorkflow Start Start Analysis Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep SST System Suitability Test (5 Replicate Injections) Prep->SST Check_SST RSD < 2.0%? Tailing < 1.5? SST->Check_SST Fail_SST Troubleshoot: Check Column/pH Check_SST->Fail_SST No Run_Samples Inject Samples (Bracket with Stds) Check_SST->Run_Samples Yes Fail_SST->SST Retest Calc Calculate Potency (Peak Area Ratio) Run_Samples->Calc Report Generate COA Calc->Report

Caption: Figure 2: Operational workflow for APSE quantification ensuring data integrity.

Expert Insights & Troubleshooting

  • pH Sensitivity: The separation of the amino-sulfone depends heavily on the pH.

    • Insight: At pH 3.0, the amine is protonated (

      
      ), reducing interaction with the silanol groups of the column and improving peak shape. If the buffer pH drifts to 4.0+, you will see significant tailing and retention time shifts. Always measure pH after adding the organic modifier if possible, or strictly control the aqueous buffer pH before mixing. 
      
  • Sample Stability:

    • Insight: APSE is stable in acidic solution but unstable in alkaline diluents.[] Ensure your diluent matches the mobile phase (pH ~3.0). Do not use pure Acetonitrile as a diluent, as it may cause peak distortion (solvent effect).

  • Column History:

    • Insight: Do not use a column previously used for ion-pairing agents (e.g., pentane sulfonic acid), as these are nearly impossible to wash off and will permanently alter the retention of the polar APSE molecule.

References

  • International Council for Harmonisation (ICH). (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (2018).[] Separation of Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. [Link]

  • U.S. EPA. (1984).[][3] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.[3] (EPA-600/S4-84-009).[][3] [Link]

Sources

Comparing synthesis efficiency of Kato and Sanki methods for aminophenyl sulfonyl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Kato and Sanki methods for the synthesis of Aminophenyl Sulfonyl Ethanol (APSE) , specifically focusing on the critical intermediate 2-(phenylsulfonyl)ethanol (PSE) .

These methods represent the two primary industrial strategies for constructing the sulfonyl-ethanol scaffold, a foundational moiety for Vinyl Sulfone reactive dyes and sulfonamide therapeutics. The comparison evaluates reaction mechanics, process efficiency, and safety profiles.

Executive Summary

The synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol (APSE) hinges on the efficient construction of the sulfone bridge. Two historical protocols, the Kato Method (Sulfinate-Epoxide addition) and the Sanki Method (Thiol-Alkylation-Oxidation), offer distinct advantages regarding atom economy and reagent accessibility.

  • The Kato Method offers a direct, single-step route to the sulfone intermediate but requires handling hazardous ethylene oxide gas.

  • The Sanki Method utilizes standard liquid reagents (thiophenol, chloroethanol) but necessitates a multi-step oxidation workflow.

This guide analyzes the "Efficiency" of these methods not just by yield, but by Process Mass Intensity (PMI) and Safety Criticality .

Mechanistic Pathways & Visualization[1]

The core divergence lies in the formation of the 2-(phenylsulfonyl)ethanol (PSE) intermediate. Once PSE is obtained, both methods typically converge on a common nitration and hydrogenation sequence to yield the final aminophenyl product.

Figure 1: Comparative Reaction Pathways (Kato vs. Sanki)

G cluster_kato Kato Method (Direct Sulfonylation) cluster_sanki Sanki Method (Thiol Oxidation) Benzenesulfinate Sodium Benzenesulfinate (Ph-SO2-Na) PSE Common Intermediate: 2-(Phenylsulfonyl)ethanol (PSE) Benzenesulfinate->PSE Ring Opening (Nu- Attack) EO Ethylene Oxide (Gas) EO->PSE Thiophenol Thiophenol (Ph-SH) ThioEther Intermediate: 2-(Phenylthio)ethanol Thiophenol->ThioEther Alkylation (-HCl) Chloroethanol 2-Chloroethanol Chloroethanol->ThioEther ThioEther->PSE Oxidation (H2O2) Nitration Nitration (HNO3/H2SO4) PSE->Nitration NitroPSE 3-Nitrophenyl sulfonyl ethanol Nitration->NitroPSE Reduction Hydrogenation (H2, Ni/Pd) NitroPSE->Reduction FinalProduct Target Product: 3-Aminophenyl Sulfonyl Ethanol (APSE) Reduction->FinalProduct

Caption: Schematic comparison of Kato (Blue) and Sanki (Green) pathways converging at the PSE intermediate. Note the Kato method's shorter path length versus the Sanki method's two-stage requirement.

Method 1: The Kato Protocol (Sulfinate-Epoxide Route)

The Kato method exploits the high nucleophilicity of the sulfinate anion towards the strained epoxide ring. This is a classic "atom-economic" reaction where all atoms of the reactants are incorporated into the product.

Mechanism

The reaction proceeds via an SN2-type ring opening of ethylene oxide by the sulfinate sulfur atom.



Experimental Protocol (Generalized)
  • Reagents: Sodium benzenesulfinate (1.0 eq), Ethylene Oxide (1.1 eq), Water/Ethanol solvent.

  • Setup: High-pressure autoclave (due to gaseous EO) or specialized gas-sparging reactor.

  • Procedure:

    • Dissolve sodium benzenesulfinate in water (pH adjusted to ~8).

    • Pressurize/sparge with Ethylene Oxide at 40–60°C.

    • Critical Control: Monitor pressure drop to track EO consumption. Exothermic reaction requires cooling.

    • Neutralize the resulting alkaline solution (NaOH is generated as a byproduct if starting from acid, or pH shift occurs).

    • Crystallize PSE from the aqueous mixture.

Efficiency Analysis
  • Pros: High yield (>85%), single step to PSE, no oxidation required.

  • Cons: Ethylene Oxide is a Category 1 Carcinogen and highly explosive. Requires expensive high-pressure infrastructure. Sodium benzenesulfinate can be costly compared to thiophenol.

Method 2: The Sanki Protocol (Thiol-Alkylation-Oxidation)

The Sanki method avoids gaseous reagents by using liquid thiophenol. It is a two-stage process: formation of a sulfide (thioether) followed by oxidation to the sulfone.

Mechanism

Step 1: Alkylation


Step 2: Oxidation 


Experimental Protocol (Generalized)
  • Step 1 (Sulfide Formation):

    • Mix Thiophenol (1.0 eq) and 2-Chloroethanol (1.1 eq) in aqueous NaOH.

    • Heat to reflux (80–90°C) for 3–5 hours.

    • Phase separate the oily sulfide intermediate.

  • Step 2 (Oxidation):

    • Suspend the sulfide in water/acetic acid.

    • Slowly add 30% Hydrogen Peroxide (2.2 eq) at controlled temp (60–70°C). Caution: Reaction is vigorously exothermic.

    • Reflux to ensure complete conversion of sulfoxide (Ph-SO-R) to sulfone (Ph-SO2-R).

Efficiency Analysis
  • Pros: Uses standard liquid reagents; feasible in standard glass-lined reactors (no autoclave needed).

  • Cons: Thiophenol is extremely malodorous and toxic (requires scrubbers). Two distinct chemical steps increase processing time and waste (salt formation in step 1).

Comparative Performance Matrix

The following table summarizes the operational trade-offs. For a modern drug development lab, the Kato method is preferred for purity, while Sanki is often a fallback when high-pressure equipment is unavailable.

FeatureKato MethodSanki Method
Key Reagents Sodium Benzenesulfinate + Ethylene OxideThiophenol + Chloroethanol + H₂O₂
Step Count (to PSE) 1 Step (Direct)2 Steps (Alkylation + Oxidation)
Atom Economy High (100% incorporation)Lower (Loss of HCl/NaCl)
Safety Profile High Risk: Explosion/Carcinogen (EO)Mod. Risk: Toxicity/Stench (Thiophenol)
Equipment Autoclave / Pressure ReactorStandard Stirred Tank Reactor
Estimated Yield 85–92%75–85% (Cumulative)
Impurity Profile Clean (Mainly unreacted sulfinate)Complex (Sulfoxides, disulfides)

Downstream Synthesis: Nitration & Reduction

Both methods produce 2-(phenylsulfonyl)ethanol (PSE) . To reach the final Aminophenyl target, the following standard protocol is applied to the PSE intermediate:

  • Nitration: PSE is treated with mixed acid (HNO₃/H₂SO₄) at 20–50°C. The sulfonyl group is meta-directing, yielding primarily 2-[(3-nitrophenyl)sulfonyl]ethanol .

  • Reduction: The nitro compound is hydrogenated using Raney Nickel or Pd/C catalyst at 50–80°C under H₂ pressure (10–30 bar).

  • Validation: The final APSE product is validated via HPLC (Reverse Phase, C18) and Melting Point (approx. 108–110°C for the meta-isomer).

References

  • Shan, S., Zhu, Y., & Hu, G. (1998).[1] Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. Chemical Journal of Chinese Universities, 19(S1), 302.[1] 1[2][3]

    • Primary source defining the Kato vs. Sanki distinction in the context of APSE synthesis.
  • BenchChem Application Notes. (2025). 2-((p-Aminophenyl)sulphonyl)ethanol in Pharmaceutical Synthesis. Link

    • General protocols for sulfonyl ethanol intermedi
  • Organic Syntheses. Preparation of Thiophenol and Sulfonyl Derivatives. Org. Synth. Coll. Vol. 4, 695. Link

    • Authoritative grounding for the thiophenol handling and oxidation mechanisms described in the Sanki method.
  • Ullmann's Encyclopedia of Industrial Chemistry. Ethylene Oxide and Derivatives. Wiley-VCH. Link

    • Reference for safety and reactivity profiles of Ethylene Oxide used in the K

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethanol, 2-[(2-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Ethanol, 2-[(2-aminophenyl)sulfonyl]-. Tailored for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step methodology grounded in established safety protocols. Our commitment is to furnish the scientific community with information that extends beyond product specifications, fostering a culture of safety and environmental responsibility in the laboratory.

Hazard Profile and Regulatory Context

Based on available data for its isomers, Ethanol, 2-[(2-aminophenyl)sulfonyl]- is not classified as a hazardous substance.[1] However, responsible chemical handling dictates that all laboratory reagents be managed with a degree of caution. The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] RCRA provides a "cradle-to-grave" system for managing hazardous waste.[2] While this compound is not expected to fall under RCRA's hazardous waste regulations, institutional and local guidelines for non-hazardous chemical waste must be strictly followed.

Chemical and Physical Properties Summary

The table below summarizes key data for the closely related isomer, 2-[(3-aminophenyl)sulfonyl]ethanol, which can serve as a conservative proxy.

PropertyValueSource
CAS Number 5246-57-1Guidechem[1]
Molecular Formula C8H11NO3SPubChemLite[3]
Molecular Weight 201.24 g/mol Guidechem[1]
Appearance SolidGuidechem[1]
GHS Classification Not classifiedGuidechem[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for Ethanol, 2-[(2-aminophenyl)sulfonyl]- involves a systematic process to ensure personnel safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses or goggles

  • A standard lab coat

  • Nitrile gloves

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Place solid Ethanol, 2-[(2-aminophenyl)sulfonyl]- waste into a designated, clearly labeled container. Do not mix this waste with hazardous waste streams.[5]

  • Liquid Waste (Solutions): For solutions containing the compound, absorb the liquid onto an inert material like vermiculite or sand. Once the liquid is fully absorbed, transfer the material into the designated solid chemical waste container.[5]

  • Contaminated Labware: Disposable items such as pipette tips, weighing boats, and gloves that have come into contact with the compound should be disposed of in the designated solid waste container.[6]

Step 3: Container Management

Properly managing the waste container is crucial for safety and compliance.

  • Sealing: The waste container must be kept securely sealed when not in use.

  • Labeling: Clearly label the container with the full chemical name: "Ethanol, 2-[(2-aminophenyl)sulfonyl]- Waste" and indicate that it is non-hazardous.

Step 4: Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated waste accumulation area. This area should be away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's approved chemical waste program.[5] Always consult with your EHS department for the final disposal procedure.[5]

Important Considerations:
  • Do Not Dispose Down the Drain: Never dispose of this chemical down the sanitary sewer. This is to prevent the introduction of research chemicals into the water system.[5]

  • Avoid Regular Trash: Do not dispose of the chemical or its containers in the regular trash to prevent accidental exposure to non-laboratory personnel.[5]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol or water). Collect the rinsate as chemical waste. After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular waste, pending institutional policy.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethanol, 2-[(2-aminophenyl)sulfonyl]-.

G Disposal Workflow for Non-Hazardous Chemical Waste A Step 1: Preparation - Don appropriate PPE - Work in ventilated area B Step 2: Characterize & Segregate Waste - Solid Waste - Liquid Waste (Solutions) - Contaminated Labware A->B C Solid Waste Collection Place in designated, labeled container B->C Solid D Liquid Waste Collection Absorb onto inert material, then place in solid waste container B->D Liquid E Contaminated Labware Collection Place in designated solid waste container B->E Labware F Step 3: Container Management - Securely seal container - Label with full chemical name C->F D->F E->F G Step 4: Storage & Disposal - Store in designated accumulation area F->G H Consult Institutional EHS Office for Final Disposal G->H I Dispose via Approved Chemical Waste Stream H->I

Caption: Disposal workflow for Ethanol, 2-[(2-aminophenyl)sulfonyl]-.

References

  • Benchchem. (n.d.). Proper Disposal of N-Octadecyl-N'-propyl-sulfamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • gsrs. (n.d.). 2-((P-AMINOPHENYL)SULFONYL)ETHANOL.
  • Guidechem. (n.d.). 2-[(3-Aminophenyl) Sulfonyl)Ethanol 5246-57-1 wiki. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYh9V1zBXoxvgsW-5OqBy5BAX8oMo9pMW8CoeSFgSkhZwbPCLuaAJxiynoB4ZtDg9jQfXoerHRgOz2rbSestAFBTnV7oTdADjGU-WaWuz67ToUa8v15uRuHw1yxWlPYxwqYOG6B1IemGKWa3T-jUKTSNxgqz3HIqjKYy1LbiG4A05wvhW0WjVihEucRkDL
  • PubChemLite. (n.d.). Ethanol, 2-[(3-aminophenyl)sulfonyl]- (C8H11NO3S).
  • U.S. EPA. (n.d.). Ethanol, 2-[(3-aminophenyl)sulfonyl]- - Substance Details.
  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Chemsrc. (2025, August 26). 2-[(3-Aminophenyl)sulfonyl]ethanol | CAS#:5246-57-1.
  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40.
  • U.S. EPA. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Ethanol,2-[(2-aminophenyl)sulfonyl]-
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Reactant of Route 2
Ethanol,2-[(2-aminophenyl)sulfonyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.